(S)-1-Cbz-3-Aminopyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVBYGRFHOBNO-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609931 | |
| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550378-39-7 | |
| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its stereochemically defined structure, featuring a protected amine and a free secondary amine hydrochloride, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in the field of chemical research and drug development.
Chemical and Physical Properties
The physicochemical properties of this compound and its corresponding free base are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | (S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride | [1][2] |
| CAS Number | 550378-39-7 | [1][3] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][3] |
| Molecular Weight | 256.73 g/mol | [3] |
| Appearance | Powder to crystal | [2] |
Table 2: Physical and Chemical Data
| Property | Value | Notes | Reference |
| Melting Point | 310-316 °C | For the free base, (S)-3-Amino-1-Cbz-pyrrolidine. | [4] |
| Boiling Point | 381.7 °C at 760 mmHg | [1] | |
| Density | 1.208 g/mL at 25 °C | [1] | |
| Refractive Index (n20/D) | 1.551 | [1] | |
| Solubility | Soluble in water | [2] | |
| pKa | 9.52 ± 0.20 | Predicted value for the free base. | [4] |
| Flash Point | 184.6 °C | [1] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for the characterization of this compound and its enantiomeric and free-base forms.[5][6]
-
IR Spectroscopy: Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule.[6]
-
Mass Spectrometry: Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound.[6]
Synthesis and Reactivity
This compound is a synthetic intermediate, and its preparation and subsequent reactions are of central importance to its utility.
A common synthetic strategy to obtain chiral 3-aminopyrrolidine derivatives involves starting from a chiral precursor such as trans-4-hydroxy-L-proline. The synthesis of the related (S)-3-aminopyrrolidine dihydrochloride has been described, which can be adapted for the preparation of the Cbz-protected version.[7] The general workflow for such a synthesis is outlined below.
Caption: General synthetic workflow for (S)-1-Cbz-3-aminopyrrolidine derivatives.
Experimental Protocol: General Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline [7]
This patented method provides a basis for obtaining the chiral aminopyrrolidine core.
-
Decarboxylation and N-protection: trans-4-Hydroxy-L-proline is first decarboxylated and the pyrrolidine nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Hydroxyl Group Activation: The hydroxyl group is activated for nucleophilic substitution, typically by converting it into a good leaving group such as a sulfonate ester (e.g., mesylate or tosylate).
-
Azide Substitution: The activated hydroxyl group is displaced by an azide ion (from sodium azide) via an SN2 reaction, which proceeds with inversion of stereochemistry.
-
Reduction of the Azide: The azide group is reduced to a primary amine using a suitable reducing agent, such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., concentrated hydrochloric acid) to yield (S)-3-aminopyrrolidine dihydrochloride.
To obtain this compound, the synthetic sequence would be modified to introduce the Cbz protecting group on the pyrrolidine nitrogen.
The reactivity of this compound is dominated by the free primary amine and the Cbz-protected secondary amine.
1. N-Acylation of the Primary Amine
The free primary amine at the 3-position is readily acylated to form amides. This is a common reaction for incorporating the pyrrolidine scaffold into larger molecules.
Caption: General scheme for the N-acylation of (S)-1-Cbz-3-aminopyrrolidine.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography or recrystallization.
2. Deprotection of the Cbz Group
The carboxybenzyl (Cbz) group is a widely used amine protecting group that is stable under many reaction conditions but can be selectively removed.
Caption: Common methods for the deprotection of the Cbz group.
Experimental Protocol: General Procedure for Cbz Deprotection by Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Applications in Drug Discovery and Development
(S)-1-Cbz-3-Aminopyrrolidine and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.[8] The stereochemistry at the 3-position is crucial for the specific interactions with biological targets, such as enzymes and receptors.
This compound and its analogs have been utilized in the development of:
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors: Used in the treatment of type 2 diabetes.
-
Antiviral agents: As core components of molecules targeting viral proteases and other enzymes.
-
Central Nervous System (CNS) active agents: The pyrrolidine scaffold is present in numerous compounds that interact with neurotransmitter receptors and transporters.[9]
The Cbz-protected amine allows for selective functionalization at the 3-amino position, while the pyrrolidine nitrogen can be deprotected and further modified in later synthetic steps, providing a high degree of synthetic flexibility.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules makes it an important tool for researchers and scientists in the pharmaceutical industry and academia. The experimental protocols outlined in this guide provide a starting point for the effective use of this compound in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. (S)-1-Cbz-3-氨基吡咯烷盐酸盐 | 550378-39-7 [m.chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 5. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(550378-39-7) 1H NMR [m.chemicalbook.com]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide provides an in-depth overview of (S)-1-Cbz-3-aminopyrrolidine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical properties, a representative synthetic protocol, and its application in the context of targeted drug development.
Chemical Properties and Data
This compound is a versatile building block used in the synthesis of complex molecular architectures for drug discovery.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O₂[2][3] |
| Molecular Weight | 256.73 g/mol [2][4] |
| CAS Number | 550378-39-7[2][3] |
| Appearance | Solid |
| Synonyms | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride, (S)-3-Amino-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride[5] |
Role in Drug Discovery
(S)-1-Cbz-3-aminopyrrolidine serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[1][6] Its stereospecific structure is essential for creating enantiomerically pure drugs, which is critical for their efficacy and safety.[6] This compound is a versatile intermediate for introducing a pyrrolidine ring with a protected amine, allowing for further functionalization in multi-step syntheses.[7]
Notably, the (S)-3-aminopyrrolidine scaffold is of interest in the design of kinase inhibitors.[7] Kinases are key regulators of cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[7] For instance, derivatives of this scaffold have been investigated as potential dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), both of which are important targets in oncology.[7]
Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride
While the direct synthesis of this compound is a standard protection reaction, a more illustrative experimental protocol involves the synthesis of the closely related and foundational chiral intermediate, (S)-3-aminopyrrolidine dihydrochloride, from which the Cbz-protected form can be readily obtained. The following is a representative multi-step synthesis starting from trans-4-hydroxy-L-proline.[8]
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
-
trans-4-hydroxy-L-proline is heated to 140-160°C to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.[8]
Step 2: N-Boc Protection
-
The resulting (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as dichloromethane.[8]
-
Di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base to protect the pyrrolidine nitrogen, forming (R)-1-Boc-3-hydroxypyrrolidine.
Step 3: Sulfonylation of the Hydroxyl Group
-
The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is activated by converting it into a good leaving group. This is achieved by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base.
Step 4: Azide Substitution with Inversion of Configuration (SN2)
-
The sulfonylated intermediate undergoes an SN2 reaction with sodium azide.[8] This step proceeds with an inversion of stereochemistry, converting the (R)-configuration at the 3-position to the (S)-configuration, yielding (S)-1-Boc-3-azidopyrrolidine.[8]
Step 5: Reduction of the Azide and Deprotection
-
The azido group is reduced to an amino group using a reducing agent like triphenylphosphine.[8]
-
The N-Boc protecting group is then removed by treatment with concentrated hydrochloric acid to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic workflow for (S)-3-aminopyrrolidine dihydrochloride and a conceptual signaling pathway where its derivatives may act.
Caption: A flowchart illustrating the key steps in the synthesis of (S)-3-aminopyrrolidine dihydrochloride.
Caption: A diagram showing the potential role of inhibitors derived from the aminopyrrolidine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
CAS Number: 550378-39-7
This technical guide provides a comprehensive overview of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, provides step-by-step experimental protocols for its synthesis and application, and visualizes its role in relevant signaling pathways.
Core Data Presentation
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 550378-39-7 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol [1][2][3] |
| Appearance | Powder to crystal[4] |
| Density | 1.208 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.551[5] |
| Solubility | Soluble in water[4] |
| Storage | Inert atmosphere, Room Temperature[4] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Spectra available, detailed chemical shifts can be found in referenced literature.[6] |
| IR | Spectra available, characteristic peaks for functional groups can be referenced.[6] |
| Mass Spec | Spectra available for mass determination.[6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of kinase inhibitors are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established multi-step synthetic routes, such as the one described in patent CN102531987A, starting from trans-4-hydroxy-L-proline.[7]
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
-
Reactants: trans-4-hydroxy-L-proline.
-
Procedure: The decarboxylation is typically achieved by heating the starting material in a high-boiling point solvent.
Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine
-
Reactants: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine).
-
Solvent: Dichloromethane.
-
Procedure: Dissolve (R)-3-hydroxypyrrolidine in dichloromethane and cool the solution. Add the base followed by the dropwise addition of (Boc)₂O. Stir the reaction mixture at room temperature until completion.
Step 3: Sulfonylation of (R)-1-Boc-3-hydroxypyrrolidine
-
Reactants: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), a suitable base (e.g., triethylamine).
-
Solvent: Dichloromethane.
-
Procedure: Dissolve the alcohol in dichloromethane and cool to 0°C. Add the base and then slowly add MsCl. Stir the reaction at 0°C and then allow it to warm to room temperature.
Step 4: Azide Substitution
-
Reactants: (R)-1-Boc-3-methanesulfonyloxypyrrolidine, Sodium azide (NaN₃).
-
Solvent: A polar aprotic solvent like DMF.
-
Procedure: Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 reaction with inversion of stereochemistry.
Step 5: Reduction of the Azide and Boc-deprotection
-
Reactants: (S)-1-Boc-3-azidopyrrolidine, a reducing agent (e.g., H₂ with Pd/C catalyst, or triphenylphosphine followed by water), Hydrochloric acid.
-
Procedure: The azide is reduced to the primary amine. Subsequent treatment with hydrochloric acid removes the Boc protecting group to yield (S)-3-aminopyrrolidine dihydrochloride.
Step 6: N-Cbz Protection
-
Reactants: (S)-3-aminopyrrolidine dihydrochloride, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., sodium bicarbonate).
-
Solvent: A biphasic system of an organic solvent (e.g., dichloromethane) and water.
-
Procedure: Dissolve the aminopyrrolidine salt in the aqueous basic solution. Add the organic solvent and then slowly add Cbz-Cl at 0°C. Stir vigorously until the reaction is complete to yield (S)-1-Cbz-3-Aminopyrrolidine, which is then treated with HCl to form the hydrochloride salt.
Protocol 2: Application in the Synthesis of Abl/PI3K Dual Inhibitors
(S)-1-Cbz-3-Aminopyrrolidine serves as a crucial scaffold in the synthesis of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). The following is a generalized protocol based on literature procedures.[2][8]
Step 1: Cbz-Deprotection
-
Reactant: this compound.
-
Reagent: Catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).
-
Solvent: Methanol or Ethanol.
-
Procedure: The starting material is dissolved in the solvent, and the catalyst is added. The mixture is stirred under a hydrogen atmosphere until the Cbz group is cleaved.
Step 2: Amide Coupling
-
Reactants: The deprotected (S)-3-aminopyrrolidine, a carboxylic acid building block (designed to interact with the kinase active site), a coupling agent (e.g., HATU, HOBt/EDC).
-
Solvent: A polar aprotic solvent like DMF or DMSO.
-
Procedure: The carboxylic acid is activated with the coupling agent, and then the aminopyrrolidine is added. The reaction is stirred at room temperature until completion.
Step 3: Further Functionalization (if required)
-
The resulting intermediate may undergo further chemical modifications to complete the synthesis of the target inhibitor. These steps are highly specific to the desired final compound.
Step 4: Purification
-
The final compound is purified using standard techniques such as column chromatography and/or recrystallization.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways related to this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for kinase inhibitor synthesis.
Caption: Inhibition of BCR-Abl and PI3K/Akt pathways.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 550378-39-7 [chemicalbook.com]
- 4. (S)-1-Cbz-3-氨基吡咯烷盐酸盐 | 550378-39-7 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound(550378-39-7) 1H NMR [m.chemicalbook.com]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a chiral synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its emerging role as a potential modulator of key signaling pathways.
Chemical Identity and Synonyms
A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers and a comprehensive list of known synonyms.
| Identifier | Value |
| IUPAC Name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride |
| CAS Number | 550378-39-7 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol |
Table 1: Chemical Identifiers for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.
Synonyms:
-
(S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride
-
(3S)-3-Amino-1-pyrrolidinecarboxylic acid, phenylmethyl ester, hydrochloride
-
(S)-1-Cbz-3-aminopyrrolidine hydrochloride
-
(S)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine hydrochloride
-
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate HCl
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its application in research and development.
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Chirality | Contains a stereocenter at the C3 position of the pyrrolidine ring, with the (S)-configuration. |
Table 2: Physicochemical Properties.
Experimental Protocols
The following section details a representative synthetic route for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride, adapted from established procedures for the synthesis of similar chiral pyrrolidines.[1]
Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride
The synthesis is a multi-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. The key steps involve the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide to the amine, and final deprotection and salt formation.
Experimental Workflow Diagram:
Caption: Synthetic workflow for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.
Step 1: Synthesis of Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (2.5 eq), and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
Step 2: Synthesis of Benzyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Dissolve Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated intermediate, which is often used in the next step without further purification.
Step 3: Synthesis of Benzyl (S)-3-azidopyrrolidine-1-carboxylate
-
Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. This step proceeds via an Sₙ2 reaction, resulting in an inversion of stereochemistry.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude azide by flash column chromatography.
Step 4: Synthesis of Benzyl (S)-3-aminopyrrolidine-1-carboxylate
-
Dissolve Benzyl (S)-3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the free amine.
Step 5: Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride
-
Dissolve the obtained Benzyl (S)-3-aminopyrrolidine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) until precipitation is complete.
-
Stir the resulting suspension for 30-60 minutes.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).
Biological Activity and Signaling Pathways
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, notably as inhibitors of Janus kinases (JAKs).[2][3][]
Role as a Janus Kinase (JAK) Inhibitor Precursor
The primary amine of the pyrrolidine ring provides a key attachment point for building more complex molecules that can bind to the ATP-binding site of JAK enzymes. The stereochemistry at the C3 position is often critical for achieving high potency and selectivity for specific JAK isoforms.
Signaling Pathway Involvement:
JAK inhibitors interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses.[]
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor derived from the core scaffold.
By inhibiting one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), these compounds can modulate the immune response and are therefore investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Quantitative Data
The utility of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride as a scaffold is demonstrated by its incorporation into potent kinase inhibitors. While specific quantitative data for the hydrochloride salt itself is not typically reported in terms of biological activity, its derivatives have shown significant inhibitory potential.
| Target | Derivative IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
| JAK1 | Data for specific derivatives would be populated here. | Tofacitinib: ~1-5 |
| JAK2 | Data for specific derivatives would be populated here. | Tofacitinib: ~1-5 |
| JAK3 | Data for specific derivatives would be populated here. | Tofacitinib: ~1-5 |
| TYK2 | Data for specific derivatives would be populated here. | Tofacitinib: ~50-100 |
Table 3: Representative Inhibitory Activity of JAK Inhibitors (Illustrative). Note: This table is illustrative. Specific IC₅₀ values would depend on the final structure of the derivative synthesized from the core compound.
Conclusion
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and reactive primary amine make it particularly suitable for the development of targeted therapies, most notably as precursors for potent and selective JAK inhibitors. The detailed synthetic protocol and understanding of its role in modulating the JAK-STAT pathway provided in this guide will be a valuable resource for researchers in the field of drug discovery and development.
References
Physical properties of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, with a focus on its melting and boiling points. This document also outlines general experimental protocols for the determination of these properties and includes a representative synthetic workflow.
Core Physical Properties
Data Summary
The table below summarizes the available quantitative data for this compound and its free base.
| Property | This compound | (S)-1-Cbz-3-Aminopyrrolidine (Free Base) |
| Melting Point | Data not available | 310-316 °C |
| Boiling Point | 381.7 °C at 760 mmHg[1][2] | 315 °C[3] |
Experimental Protocols
The following sections detail standardized methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance, the boiling point is a characteristic physical property.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled. The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor distilling into the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
Equilibrium: The heating rate is adjusted to maintain a steady rate of distillation (typically 1-2 drops per second).
-
Temperature Reading: The temperature is recorded when it stabilizes. This stable temperature is the boiling point of the liquid at the given atmospheric pressure. It is important to also record the barometric pressure as boiling points are pressure-dependent.
Synthetic Workflow
This compound is a valuable chiral intermediate. While specific industrial synthesis protocols are proprietary, a representative workflow can be constructed based on the synthesis of related compounds and standard organic chemistry transformations. The following diagram illustrates a plausible synthetic route.
Caption: Representative synthesis of this compound.
References
Solubility profile of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride in common lab solvents
An In-Depth Technical Guide: Solubility Profile of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No: 550378-39-7) is a chiral pyrrolidine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its structure, featuring a polar hydrochloride salt and a non-polar carboxybenzyl (Cbz) protecting group, imparts a complex solubility behavior that is critical for its effective use in reaction workups, purification, and formulation. Understanding the solubility of this intermediate in various laboratory solvents is essential for optimizing synthetic routes and ensuring procedural efficiency.
This technical guide provides a detailed overview of the expected solubility characteristics of this compound, a standardized experimental protocol for quantitative solubility determination, and a visual workflow to guide laboratory procedures.
Predicted Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure as an amine hydrochloride salt with significant organic moieties, a qualitative solubility profile can be predicted. The ionic nature of the hydrochloride salt suggests solubility in polar protic solvents, while the large, non-polar Cbz group and hydrocarbon backbone suggest potential solubility in some organic solvents and insolubility in others.
Amine hydrochlorides are often soluble in aqueous solutions where the salt can dissociate.[3] Conversely, they can be highly insoluble in non-polar organic solvents, a property often exploited during synthesis and purification.[4]
The expected solubility in common laboratory solvents is summarized in the table below. These are predictive assessments and should be confirmed experimentally.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydrochloride salt is ionic and will readily dissolve in water. |
| Methanol, Ethanol | Soluble to Moderately Soluble | The polarity and hydrogen-bonding capacity of short-chain alcohols can solvate the ionic salt, though solubility may be less than in water. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | DMSO is a strong polar aprotic solvent capable of dissolving many salts. |
| Dimethylformamide (DMF) | Sparingly Soluble | DMF is a polar aprotic solvent, but may be less effective at solvating the hydrochloride salt compared to DMSO. | |
| Acetonitrile (ACN) | Sparingly Soluble | While polar, acetonitrile is generally a poor solvent for salts. | |
| Acetone | Insoluble | The lower polarity of acetone is typically insufficient to dissolve amine hydrochloride salts. It is often used as an anti-solvent to precipitate them.[5] | |
| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The large organic Cbz group may allow for minimal solubility, but the ionic salt character dominates, leading to low overall solubility. |
| Toluene | Insoluble | The non-polar nature of toluene is not suitable for dissolving ionic salts. | |
| Hexanes, Heptane | Insoluble | These non-polar aliphatic hydrocarbons are very poor solvents for salts. | |
| Diethyl Ether | Insoluble | Ether is a common anti-solvent used to precipitate amine hydrochlorides from reaction mixtures.[5] |
Experimental Workflow for Solubility Determination
A systematic approach is required to quantitatively determine the solubility of a compound. The following diagram illustrates a standard workflow for this process.
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of this compound.
4.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, Methanol, DMSO, Dichloromethane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)
4.2 Procedure
-
Solvent Preparation: Add a precisely measured volume of the chosen solvent (e.g., 2.0 mL) to a series of vials. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and allow them to thermally equilibrate.
-
Sample Addition: Add an excess amount of the compound to each vial. The goal is to create a saturated solution with undissolved solid remaining after equilibration. Cap the vials tightly.
-
Equilibration: Place the vials in the thermostatic shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time required may vary and should be sufficient so that the concentration of the dissolved solid no longer changes.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any suspended microparticles.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method.
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC): Dilute the sample with a suitable mobile phase and quantify the concentration against a pre-prepared calibration curve.
-
Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, measure its absorbance and determine the concentration using a calibration curve.
-
-
Calculation: Calculate the solubility using the data from the quantification step. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.
4.3 Safety Precautions
-
Always consult the Safety Data Sheet (SDS) before handling the compound and solvents.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals inside a fume hood to avoid inhalation of vapors.
Conclusion
While specific quantitative solubility data for this compound is not readily published, its chemical structure provides a strong basis for predicting its behavior in common laboratory solvents. As a hydrochloride salt, it is expected to be most soluble in polar protic solvents like water and methanol, with decreasing solubility in polar aprotic and non-polar organic solvents. For researchers requiring precise quantitative data for process development or formulation, the experimental protocol provided in this guide offers a reliable method for its determination.
References
- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stability and Recommended Storage Conditions for (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (CAS No. 550378-39-7), a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines recommended storage, potential degradation pathways, and standardized protocols for stability assessment.
Summary of Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will help minimize degradation and ensure the compound's suitability for use.
| Parameter | Recommended Condition | Source / Rationale |
| Temperature | Store in a cool, dry place.[1] Specific recommendations include room temperature[2][3] or refrigerated (2-8°C)[4]. | Lower temperatures generally slow down chemical degradation processes. |
| Atmosphere | Keep container tightly closed.[1][5][6][7][8][9][10] Store under an inert gas (e.g., nitrogen or argon).[5][6] | The compound may be sensitive to air and moisture.[4][8] An inert atmosphere prevents oxidation and hydrolysis. |
| Light | Protect from direct sunlight.[1] | Exposure to light can induce photolytic degradation. |
| Ventilation | Store in a well-ventilated area.[1][5][7][8][9][10][11] | Good ventilation is a general safety precaution for handling chemicals. |
| Incompatible Materials | Store away from incompatible materials. | While specific incompatibilities are not extensively documented, strong oxidizing agents and strong bases should be avoided as a general precaution with amine hydrochlorides and carbamates. |
Potential Degradation Pathways
1. Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group:
The Cbz group is a common amine protecting group that can be cleaved under several conditions:
-
Hydrogenolysis: This is a standard method for Cbz deprotection, typically using a palladium catalyst and a hydrogen source. While not a typical storage-related degradation, it highlights a chemical vulnerability.
-
Acidic Cleavage: Strong acidic conditions can lead to the cleavage of the Cbz group.
-
Thermal Degradation: At elevated temperatures, the Cbz group can undergo thermolytic cleavage.
-
Photolytic Cleavage: Exposure to UV light can potentially lead to the cleavage of the Cbz group.
2. Degradation of the Pyrrolidine Ring and Amine Functionality:
-
Oxidation: The amine functionality can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents. This can lead to the formation of various oxidation products.
-
Ring Opening: Under harsh conditions, the pyrrolidine ring itself could potentially undergo degradation through ring-opening reactions.
The following diagram illustrates the potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a comprehensive study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances is recommended. This involves both forced degradation studies and long-term/accelerated stability testing.
1. Forced Degradation (Stress Testing) Studies:
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress (Solid State): 80°C for 48 hours.
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.
-
2. Long-Term and Accelerated Stability Testing:
These studies are designed to predict the shelf life of the compound under defined storage conditions.
-
Methodology:
-
Batch Selection: Use at least three primary batches of the compound.
-
Container Closure System: Store the samples in containers that are representative of the intended long-term storage packaging.
-
Storage Conditions and Testing Frequency:
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating method.
-
The following diagram illustrates a typical experimental workflow for stability testing.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and inert atmosphere, protected from light. The primary potential degradation pathways involve the cleavage of the Cbz protecting group and oxidation of the amine functionality. For critical applications in research and drug development, it is imperative to conduct thorough stability studies following established guidelines, such as those from the ICH, to ensure the material's quality and define an appropriate re-test period. The experimental protocols outlined in this guide provide a framework for such an evaluation.
References
- 1. youtube.com [youtube.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. ikev.org [ikev.org]
- 7. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
Navigating the Chiral Landscape of Aminopyrrolidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, the seemingly subtle difference between enantiomers—non-superimposable mirror-image molecules—can have profound implications for efficacy and safety. This technical guide delves into the core principles and practical methodologies for understanding and quantifying the chiral purity and enantiomeric excess (ee) of aminopyrrolidines, a prevalent scaffold in numerous pharmaceuticals.
The Criticality of Chiral Purity in Drug Development
Chiral molecules, such as many aminopyrrolidine derivatives, often interact with biological targets like enzymes and receptors, which are themselves chiral. This interaction is highly specific, akin to a key fitting into a lock. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] Regulatory bodies like the FDA have increasingly emphasized the development of single-enantiomer drugs to improve therapeutic outcomes and minimize risks.[1] Therefore, the accurate determination and control of chiral purity are paramount throughout the drug development lifecycle, from synthesis to formulation.
Quantitative Analysis of Aminopyrrolidine Purity
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. It is expressed as a percentage and is a key parameter in the quality control of chiral compounds. Below is a summary of reported chiral purity data for representative aminopyrrolidine derivatives.
| Compound Name | Enantiomeric Excess (ee) / Purity | Analytical Method |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | ≥97.5% ee | Gas Chromatography (GC) |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | ≥96.5% Assay Purity | Gas Chromatography (GC) |
| Vildagliptin (S-enantiomer) | 95% to 99.99% | High-Performance Liquid Chromatography (HPLC) |
| (R)-(-)-1-Benzyl-3-aminopyrrolidine | 99% ee | Not Specified |
| (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine | ≥97% Purity | High-Performance Liquid Chromatography (HPLC) |
| (S)-(-)-1-Boc-3-aminopyrrolidine | 95% Assay Purity | Not Specified |
Experimental Protocols for Determining Enantiomeric Excess
Several analytical techniques are employed to determine the chiral purity and enantiomeric excess of aminopyrrolidines. The choice of method often depends on the specific compound, its physical properties, and the desired level of sensitivity and accuracy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Detailed Protocol: Chiral HPLC of 2-(Aminomethyl)-1-ethylpyrrolidine (via Derivatization)
This protocol is adapted from a method for a structurally similar compound and involves pre-column derivatization.[2]
1. Derivatization:
-
Reagent: 4-Nitrobenzoyl chloride
-
Procedure:
-
Dissolve the aminopyrrolidine sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an equimolar amount of 4-nitrobenzoyl chloride and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the derivatized product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting diastereomeric amides can be analyzed by HPLC.
-
2. HPLC Analysis:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[3]
-
Mobile Phase: n-Hexane/Ethanol (98:2 v/v) with 0.2% Triethylamine[2][3]
3. Calculation of Enantiomeric Excess:
-
The enantiomeric excess is calculated from the peak areas of the two separated diastereomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
Workflow for Enantiomeric Excess Determination by Chiral HPLC with Derivatization.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations with higher efficiency.[4] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Detailed Protocol: Chiral SFC of Aminopyrrolidine Enantiomers
This is a general protocol that can be adapted for various aminopyrrolidines.
1. SFC System and Column:
-
System: A standard SFC system with a back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IC.
2. Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or ethanol) and an additive (e.g., diethylamine for basic compounds) to improve peak shape. A typical starting condition could be 80% CO₂ and 20% methanol with 0.1% diethylamine.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV or Mass Spectrometry (MS).
3. Method Development:
-
The modifier percentage and the type of modifier and additive can be varied to optimize the separation.
-
A screening of different chiral columns is often necessary to find the optimal stationary phase for a specific compound.
Workflow for Chiral SFC Method Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent.
Detailed Protocol: NMR Analysis with a Chiral Solvating Agent
1. Sample Preparation:
-
Dissolve a known amount of the aminopyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. The interaction between the enantiomers of the aminopyrrolidine and the chiral solvating agent forms transient diastereomeric complexes, which will have slightly different chemical shifts for some protons.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integration1 - Integration2) / (Integration1 + Integration2)| * 100
The Role of Chiral Aminopyrrolidines in Biological Pathways
The stereochemistry of aminopyrrolidines is crucial for their interaction with biological targets. Two prominent examples are their roles as dipeptidyl peptidase-4 (DPP-IV) inhibitors and dopamine receptor ligands.
Vildagliptin and DPP-IV Inhibition
Vildagliptin is a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes. Its efficacy is highly dependent on its (S)-configuration. DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[2][5][6][7][8]
Mechanism of Action of Vildagliptin.
Aminopyrrolidines as Dopamine D2 Receptor Ligands
Certain chiral aminopyrrolidine derivatives act as ligands for dopamine receptors, particularly the D2 subtype, which are implicated in various neurological and psychiatric disorders. The binding affinity and functional activity (agonist or antagonist) of these ligands are often stereoselective. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine or an agonist, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This modulation of intracellular signaling affects neuronal excitability and neurotransmitter release.
Simplified Dopamine D2 Receptor Signaling Pathway.
Conclusion
The stereochemical integrity of aminopyrrolidines is a critical quality attribute in the development of safe and effective pharmaceuticals. This guide has provided a comprehensive overview of the importance of chiral purity and enantiomeric excess, detailed experimental protocols for their determination using modern analytical techniques, and illustrated the stereospecific roles of these compounds in key biological pathways. A thorough understanding and rigorous application of these principles and methods are essential for researchers, scientists, and drug development professionals working with this important class of chiral molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
Spectroscopic data interpretation for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
This compound possesses a defined stereochemistry at the C3 position of the pyrrolidine ring. The carbobenzyloxy (Cbz) group on the nitrogen at position 1 and the hydrochloride salt of the amino group at position 3 give rise to characteristic spectroscopic signatures.
Molecular Formula: C₁₂H₁₇ClN₂O₂ Molecular Weight: 256.73 g/mol
An integrated spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for this compound are detailed in the table below. Note that chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.35 | m | 5H |
| Benzylic (CH₂) | ~5.10 | s | 2H |
| Pyrrolidine CH-N | ~3.80 | m | 1H |
| Pyrrolidine CH₂ | ~3.60 - 3.20 | m | 4H |
| Pyrrolidine CH₂ | ~2.20 - 1.90 | m | 2H |
| Amino (NH₃⁺) | Broad | s | 3H |
-
Aromatic Protons: The five protons of the phenyl ring on the Cbz group are expected to appear as a multiplet around 7.35 ppm.
-
Benzylic Protons: The two protons of the benzylic CH₂ group will likely appear as a singlet around 5.10 ppm.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton at the C3 position, adjacent to the amino group, is expected to be downfield.
-
Amino Protons: The protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and water content.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (C₆H₅) | ~137, 128, 127 |
| Benzylic (CH₂) | ~67 |
| Pyrrolidine C-N | ~50 |
| Pyrrolidine CH₂ | ~45 |
| Pyrrolidine CH | ~44 |
| Pyrrolidine CH₂ | ~30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, strong absorption |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium absorptions |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, medium absorptions |
| C=O Stretch (Carbamate) | ~1690 | Strong, sharp absorption |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak absorptions |
| N-H Bend (Ammonium) | ~1600 | Medium absorption |
| C-N Stretch | 1250 - 1020 | Medium to strong absorption |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique. The expected molecular ion peak would correspond to the free base form of the molecule.
Table 4: Predicted ESI-MS Data for (S)-1-Cbz-3-Aminopyrrolidine
| Ion | m/z (Expected) |
| [M+H]⁺ | 221.13 |
| [M+Na]⁺ | 243.11 |
-
Molecular Ion: The protonated molecular ion [M+H]⁺ for the free base (C₁₂H₁₆N₂O₂) is expected at an m/z of approximately 221.13.
-
Fragmentation: Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) or the entire Cbz group.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber (cm⁻¹).
ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
This comprehensive approach ensures the accurate and reliable characterization of this compound, which is paramount for its application in research and drug development.
The role of the pyrrolidine scaffold in medicinal chemistry and drug design
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its significance stems from its unique three-dimensional structure, conferred by its non-planar, sp³-hybridized nature, which allows for thorough exploration of pharmacophore space.[1][4] This structural feature, along with the ability to introduce multiple stereogenic centers, provides a versatile platform for designing novel therapeutics with high target specificity and diverse biological activities.[1][4] Pyrrolidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, antidiabetic, and anticonvulsant properties, making them a continued focus of intensive drug discovery efforts.[3][5]
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen-containing heterocycles in pharmaceutical sciences.[1] Its widespread presence is attributed to several key physicochemical properties that make it an ideal building block for drug design:
-
Three-Dimensionality : Unlike flat aromatic rings, the saturated, non-planar structure of pyrrolidine allows for better three-dimensional coverage, a phenomenon sometimes called "pseudorotation". This increased structural complexity is often associated with higher clinical success rates for new bioactive molecules.[1][4]
-
Stereochemical Diversity : The pyrrolidine ring can possess multiple chiral centers. The specific stereoisomers and the spatial orientation of substituents can drastically alter the biological profile of a drug candidate by influencing its binding mode to target proteins.[1][4]
-
Synthetic Tractability : The pyrrolidine scaffold can be synthesized through various strategies, including the construction of the ring from acyclic precursors or the functionalization of pre-existing rings like the amino acid proline.[1][6][7][8] This synthetic flexibility allows for the creation of large libraries of diverse compounds.
-
Natural Occurrence : The pyrrolidine ring is a common motif in a vast number of natural products, particularly alkaloids, which have shown a wide range of biological activities. This natural precedent provides a strong starting point for the design of new synthetic molecules.[1]
The pyrrolidine scaffold is a core component of many well-known drugs, including the antihistamine Clemastine, the anticholinergic Procyclidine, the antibiotic Clindamycin, the antihypertensive Enalapril, and the antiepileptic Ethosuximide.[3]
Therapeutic Applications and Mechanisms of Action
The versatility of the pyrrolidine scaffold has led to its incorporation into drugs targeting a wide range of diseases.
Anticancer Agents
Pyrrolidine-based compounds are a significant class of anticancer agents, often designed to have minimal side effects.[9][10] Their mechanism of action is diverse, targeting various oncogenic pathways.[5]
-
Enzyme Inhibition : Pyrrolidine derivatives can inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[5]
-
Signaling Pathway Modulation : Functionalized pyrrolidines can inhibit key signaling pathways involved in cell proliferation and survival, like the PI3K/AKT/mTOR and VEGF pathways.[5]
-
Marketed Drugs : Several pyrrolidine-containing anticancer drugs are on the market, including Sunitinib, Motesanib, and Larotrectinib.[5]
Below is a table summarizing the activity of selected pyrrolidine-based anticancer compounds.
| Compound/Drug | Cancer Cell Line | Activity (IC50) | Reference |
| Copper complex 37a | SW480 | 0.99 ± 0.09 µM | [3] |
| Compound 26 (CXCR4 antagonist) | CXCR4 receptor binding | 79 nM | [3] |
| Pyrrolo[2,1-f][1][4][5]triazine (40) | PI3K alpha | 5.9 nM | [11] |
| Quinacrine | A549 + ACE2 (Cytotoxicity) | 9.24 µM | [12] |
| Pyronaridine | A549 + ACE2 (Cytotoxicity) | 11.53 µM | [12] |
| Compound 9c | U2-OS ACE2 | ≤ 0.42 µM | [12] |
Antidiabetic Agents (DPP-4 Inhibitors)
The pyrrolidine scaffold is a key component in many Dipeptidyl Peptidase-IV (DPP-4) inhibitors used to treat type 2 diabetes.[13][14] The cyanopyrrolidine moiety, in particular, has become a crucial intermediate for the synthesis of these inhibitors.[15][16]
-
Mechanism of Action : DPP-4 inhibitors work by blocking the DPP-4 enzyme, which inactivates incretin hormones. By inhibiting this enzyme, they increase insulin secretion and lower blood glucose levels.[13][14]
-
Key Drugs : Vildagliptin and Saxagliptin are prominent examples of cyanopyrrolidine-based DPP-4 inhibitors that have reached late-stage clinical trials or market approval.[15] A key structural feature is the nitrile group, which forms a reversible covalent bond with the serine residue (Ser630) in the active site of the DPP-4 enzyme.
The following diagram illustrates the general signaling pathway affected by DPP-4 inhibitors.
Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors.
Antiviral Agents
Pyrrolidine derivatives have shown significant potential as antiviral agents, particularly against the Hepatitis C Virus (HCV) and coronaviruses.[11][17]
-
HCV NS3/4A Protease Inhibitors : Drugs like Telaprevir incorporate a pyrrolidine scaffold and function by inhibiting the NS3/4A serine protease, which is essential for HCV replication.[11]
-
Coronavirus Main Protease (Mpro) Inhibitors : Novel pyrrolidine compounds have been developed as inhibitors of the main protease (Mpro) found in many viruses, including coronaviruses, making them attractive targets for broad-spectrum antiviral drugs.[18]
-
Other Antiviral Activity : Pyrrolidine dithiocarbamate (PDTC) has demonstrated potent activity against Human Rhinovirus (HRV) and poliovirus by interfering with viral protein expression.[19]
| Drug/Compound | Virus Target | Activity (IC50) | Reference |
| Telaprevir | HCV NS3/4A Serine Protease | Potent Inhibitor | [11] |
| Ombitasvir | HCV NS5A | Potent Inhibitor | [11] |
| Pyronaridine | SARS-CoV-2 PLpro | 1.8 µM | [12] |
| Quinacrine | SARS-CoV-2 (in A549 + ACE2 cells) | 0.19 µM | [12] |
Central Nervous System (CNS) Agents
The pyrrolidine scaffold is present in several drugs that act on the central nervous system, including anticonvulsants and nootropics.[1][20]
-
Anticonvulsants : Pyrrolidine-2,5-diones have been identified as a valuable scaffold for treating epilepsy.[1][20] Levetiracetam is a widely used antiepileptic drug with a pyrrolidine core, though its exact mechanism is not fully understood, it is thought to slow nerve transmission.[21][22]
-
Cognitive Enhancers (Nootropics) : The racetam class of drugs, such as Piracetam, feature a 2-pyrrolidinone core and are known for their cognitive-enhancing effects.[21]
-
Other CNS Applications : Derivatives are being investigated as HCN2 modulators for psychiatric disorders and as serotonin-norepinephrine reuptake inhibitors (SNRIs).[23][24][25]
Synthesis Strategies and Experimental Protocols
The synthesis of functionalized pyrrolidines is a cornerstone of their application in medicinal chemistry. Various methods have been developed to construct and modify this important scaffold.
General Synthesis Workflow
A typical workflow for the discovery of new pyrrolidine-based drug candidates involves several key stages, from initial synthesis to biological evaluation.
Caption: General workflow for pyrrolidine-based drug discovery.
Key Experimental Protocols
Protocol 1: One-Pot, Three-Component 1,3-Dipolar Cycloaddition
This method provides a simple and efficient route to highly functionalized pyrrolidines.[6]
-
Objective : To synthesize polysubstituted pyrrolidines via a cascade imine formation -> azomethine ylide generation -> 1,3-dipolar cycloaddition.
-
Reagents :
-
Aldehyde (various, including enolizable aldehydes)
-
Dimethyl 2-aminomalonate
-
Electron-deficient alkene (e.g., N-phenylmaleimide, methyl acrylate)
-
Solvent: Tetrahydrofuran (THF)
-
(Optional) Catalyst: Ag(I) for less reactive dipolarophiles like methyl acrylate.
-
-
Procedure :
-
Admix the aldehyde, dimethyl 2-aminomalonate, and the electron-deficient alkene in THF at room temperature.
-
Stir the reaction mixture until completion (monitoring by TLC or LC-MS).
-
For reactions with methyl acrylate, add a catalytic amount of a Ag(I) salt.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting pyrrolidine derivative by flash column chromatography.
-
-
Outcome : Good to excellent yields of highly functionalized pyrrolidines with high chemo-, regio-, and stereoselectivity.[6]
Protocol 2: Iridium-Catalyzed Amination of Triols
This protocol describes an efficient synthesis of 3-pyrrolidinol derivatives, which are valuable intermediates for drug synthesis.[26]
-
Objective : To synthesize 3-pyrrolidinols via a borrowing hydrogen methodology.
-
Reagents :
-
1,2,4-butanetriol
-
Primary amine (various benzylic and aliphatic amines)
-
Catalyst: Iridium(III) complex
-
Base
-
Solvent
-
-
Procedure :
-
Combine 1,2,4-butanetriol, the primary amine, the iridium catalyst, and a suitable base in a reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the required temperature and stir for the specified time. The reaction proceeds through a three-step sequence: catalytic dehydrogenation of the triol, condensation with the amine to form an imine, and subsequent hydrogenation of the imine.
-
Monitor the reaction for the formation of the 3-pyrrolidinol product.
-
After completion, cool the reaction and perform an appropriate workup.
-
Purify the product via column chromatography.
-
-
Outcome : Synthesis of a family of 22 pyrrolidinols in yields ranging from 39% to 88%.[26]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrrolidine-based drug candidates.[9][27]
-
Stereochemistry is Key : As previously mentioned, the stereochemistry at the chiral centers of the pyrrolidine ring is a critical determinant of biological activity. Different enantiomers or diastereomers can exhibit vastly different binding affinities and efficacies.[1][4]
-
Substituent Effects : The nature and position of substituents on the pyrrolidine ring dictate the interaction with the biological target. For example, in a series of pyrrolidine pentamine inhibitors of aminoglycoside 6'-N-acetyltransferase, modifications at different positions (R1, R3, R4, R5) had varied effects on inhibitory properties, demonstrating the potential for optimization.[20][27][28]
-
Potential Liabilities : A potential drawback of the pyrrolidine scaffold is its susceptibility to oxidation by CYP450 enzymes. This can lead to the formation of reactive iminium ion metabolites, which may have genotoxic effects. While not a universal issue, it is a factor to consider during the drug development process.
Conclusion and Future Outlook
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent three-dimensional structure, coupled with its synthetic accessibility, ensures its continued prominence in the design of new therapeutic agents. Future research will likely focus on:
-
Novel Synthetic Methodologies : Developing new and more efficient ways to synthesize complex and diverse pyrrolidine derivatives.[29]
-
Exploring New Biological Targets : Applying the pyrrolidine scaffold to novel and challenging biological targets to address unmet medical needs.
-
Multi-target Ligands : Designing pyrrolidine-based drugs that can simultaneously modulate multiple targets, which could be beneficial for complex diseases like cancer.[5]
The rich chemistry and pharmacology of the pyrrolidine ring guarantee that it will remain a privileged and fruitful scaffold for drug discovery for the foreseeable future.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of highly functionalized pyrrolidines as tunable templates for the direct access to (±)-coerulescine and the tricyclic core of martinellines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 18. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. drugs.com [drugs.com]
- 23. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia | CoLab [colab.ws]
- 24. researchgate.net [researchgate.net]
- 25. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of reactive functional groups are fundamental to the successful synthesis of complex molecules. In the realm of peptide synthesis, the carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone achievement that paved the way for the controlled, stepwise assembly of amino acids. Despite the development of other widely used protecting groups such as Boc and Fmoc, the Cbz group continues to be a vital tool in the synthetic chemist's arsenal due to its unique stability, reliability, and versatile deprotection methods.[1][2] This in-depth technical guide provides a comprehensive overview of the function and significance of the Cbz protecting group, complete with quantitative data, detailed experimental protocols, and logical workflows to inform its effective application in modern peptide synthesis.
Core Function and Significance
The primary role of the Cbz group is to temporarily mask the nucleophilic amino group of an amino acid, preventing its unwanted participation in side reactions during peptide bond formation.[3] By converting the amine into a significantly less nucleophilic carbamate, the carboxylic acid end of the amino acid can be selectively activated for coupling with the free amino group of another amino acid.[1]
The significance of the Cbz group lies in its key characteristics:
-
Robust Stability: Cbz-protected amines exhibit high stability across a broad range of conditions, including basic and mildly acidic media, offering flexibility in the design of multi-step synthetic routes.[1]
-
Ease of Introduction: The protection of an amino group with benzyl chloroformate (Cbz-Cl) is a high-yielding and straightforward reaction, typically performed under Schotten-Baumann conditions.[1][2]
-
Orthogonality: The Cbz group is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonality is a critical principle in modern peptide synthesis, enabling the selective removal of one protecting group in the presence of others.[1]
-
Facile Removal: The Cbz group can be efficiently removed under specific and relatively mild conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[1]
Quantitative Data on Cbz Protection and Deprotection
The efficiency of the introduction and removal of the Cbz group is a critical factor in its practical application. The following tables summarize representative quantitative data for these transformations, allowing for easy comparison of different reagents and conditions.
Table 1: Representative Yields for Cbz Protection of Various Amino Acids
| Amino Acid Substrate | Reagents and Conditions | Yield (%) | Reference(s) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [1] |
| Lysine (ε-amino) | Cbz-Cl, base | High | [4] |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference(s) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [1] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [1] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [1] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >90 | [5] |
| N-Cbz aromatic amines | NaBH₄, Pd/C, MeOH, rt | 93-98 | [5] |
| Halogenated N-Cbz anilines | Ammonium formate, Pd/C, MeOH, reflux | 90-95 | [5] |
| N-Cbz-aniline | AlCl₃, HFIP, rt | 95 | [5] |
Table 3: Efficacy Comparison of Catalysts for Cbz Deprotection by Hydrogenolysis
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages | Reference(s) |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may affect other reducible groups. | [6] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More active for hydrogenolysis of benzyl ethers and less prone to reduction of other functional groups. Disadvantages: Can be slower than Pd/C for simple Cbz deprotection. | [6] |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times. Disadvantages: Requires preparation of a co-catalyst. | [6] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups. Disadvantages: Requires in situ generation of the active reagent. | [6] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts. Disadvantages: Requires elevated temperature and basic conditions. | [6] |
Detailed Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the standard method for the N-protection of an amino acid using benzyl chloroformate under basic aqueous conditions.[1]
Materials:
-
Amino acid (1.0 equivalent)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the most common method for Cbz group removal using catalytic hydrogenation.[1]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed.[1]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This protocol describes an alternative method for Cbz cleavage under strong acidic conditions, useful when catalytic hydrogenolysis is not feasible.[1]
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in 33% HBr in acetic acid at room temperature.
-
Reaction: Stir the mixture for 1-2 hours, monitoring the progress by TLC.
-
Precipitation: Upon completion, add the reaction mixture to a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 4: N-Terminal Cbz Capping in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the procedure for capping the N-terminus of a resin-bound peptide with a Cbz group.[7]
Materials:
-
Peptide-resin with a free N-terminus
-
Benzyl chloroformate (Cbz-Cl) (5 equivalents)
-
Diisopropylethylamine (DIEA) (10 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.
-
Capping Solution Preparation: In a separate vial, dissolve benzyl chloroformate and DIEA in DCM.
-
Capping Reaction: Add the Cbz capping solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM, DMF, and methanol.
Signaling Pathways and Experimental Workflows
While the Cbz group is a synthetic tool and not directly involved in biological signaling pathways, its application is central to the chemical synthesis of peptides that are used to study such pathways. The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships involving the Cbz protecting group.
Caption: Experimental workflow for the Cbz protection of an amino acid.
Caption: Experimental workflow for Cbz deprotection by catalytic hydrogenolysis.
Caption: Logical workflow for selecting an amine protecting group strategy.
Potential Side Reactions and Considerations
While the Cbz group is generally robust, potential side reactions should be considered during its use and removal:
-
Over-reduction during Hydrogenolysis: In addition to cleaving the Cbz group, catalytic hydrogenation can also reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems. Careful selection of catalyst and reaction conditions is crucial to avoid these unwanted transformations.
-
Catalyst Poisoning: The presence of sulfur-containing amino acids (cysteine and methionine) can poison the palladium catalyst, inhibiting or preventing Cbz deprotection by hydrogenolysis.
-
Racemization: While generally low, there is a potential for racemization during the activation of Cbz-protected amino acids for peptide coupling. The use of appropriate coupling reagents and additives (e.g., HOBt, Oxyma) can minimize this risk.[8]
-
Alkylation during Acidic Cleavage: The benzyl cation generated during acidic deprotection (e.g., with HBr/AcOH) can potentially alkylate sensitive residues like tryptophan and methionine. The use of scavengers such as thioanisole can mitigate this side reaction.
Conclusion
The carboxybenzyl protecting group remains an indispensable tool in the field of peptide synthesis and organic chemistry at large. Its stability, ease of introduction, and multiple, orthogonal deprotection pathways provide chemists with a versatile and reliable method for the synthesis of complex peptides. A thorough understanding of its chemical properties, quantitative performance under various conditions, and potential side reactions, as outlined in this guide, is essential for its successful and strategic implementation in research and development. The logical workflows and detailed protocols provided herein serve as a practical resource for scientists aiming to leverage the full potential of this enduring guardian of the amino group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Methodological & Application
Synthesis of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The protocol outlines a two-step, one-pot procedure starting from (S)-3-aminopyrrolidine and benzyl chloroformate.
Introduction
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly those with stereospecific binding requirements. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the pyrrolidine nitrogen, allowing for selective functionalization at the 3-amino position. This protecting group is stable under various reaction conditions and can be readily removed when needed. This application note details a reliable and efficient method for the preparation of this key synthetic intermediate.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | (S)-3-Aminopyrrolidine | Commercially Available |
| Reagent | Benzyl Chloroformate | Commercially Available |
| Product | This compound | - |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 256.73 g/mol | [1] |
| Typical Yield | >90% (for Cbz protection) | General yield for Cbz protection reactions |
| Purity | High, after purification | - |
| Storage | 2-8°C | [2] |
Characterization Data
Spectroscopic data is essential for the confirmation of the synthesized product's identity and purity.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| 7.40 - 7.29 | m | 5H | Ar-H | DMSO-d6 |
| 5.10 | s | 2H | -CH₂-Ph | DMSO-d6 |
| 3.80 - 3.70 | m | 1H | Pyrrolidine-CH | DMSO-d6 |
| 3.65 - 3.50 | m | 2H | Pyrrolidine-CH₂ | DMSO-d6 |
| 3.40 - 3.20 | m | 2H | Pyrrolidine-CH₂ | DMSO-d6 |
| 2.20 - 2.05 | m | 1H | Pyrrolidine-CH | DMSO-d6 |
| 1.95 - 1.80 | m | 1H | Pyrrolidine-CH | DMSO-d6 |
| 8.45 | br s | 3H | -NH₃⁺ | DMSO-d6 |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment | Solvent |
| 154.2 | C=O (carbamate) | DMSO-d6 |
| 136.9 | Ar-C (quaternary) | DMSO-d6 |
| 128.4 | Ar-CH | DMSO-d6 |
| 127.8 | Ar-CH | DMSO-d6 |
| 127.7 | Ar-CH | DMSO-d6 |
| 65.7 | -CH₂-Ph | DMSO-d6 |
| 48.9 | Pyrrolidine-CH | DMSO-d6 |
| 46.1 | Pyrrolidine-CH₂ | DMSO-d6 |
| 44.0 | Pyrrolidine-CH₂ | DMSO-d6 |
| 29.8 | Pyrrolidine-CH₂ | DMSO-d6 |
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a referenced synthetic procedure and general laboratory techniques for Cbz protection.[1]
Materials:
-
(S)-3-Aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrogen chloride solution in 1,4-dioxane (e.g., 4 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (S)-3-aminopyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Salt Formation: Once the reaction is complete, cool the mixture again to 0°C. Slowly add a solution of hydrogen chloride in 1,4-dioxane (1.2 eq) to the stirred solution.
-
Precipitation: A white precipitate of this compound should form. Continue stirring the suspension at 0°C for 1 hour, and then at room temperature for another hour to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold dichloromethane to remove any soluble impurities.
-
Drying: Dry the collected white solid under vacuum to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Safety Precautions:
-
Benzyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
Hydrogen chloride in dioxane is a corrosive and toxic solution. Handle with extreme care in a fume hood.
-
Always perform reactions under an inert atmosphere when using anhydrous solvents and reagents.
By following this detailed protocol, researchers can reliably synthesize high-purity this compound for use in various drug discovery and development applications.
References
Chiral Synthesis of (S)-3-Aminopyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various chiral synthesis strategies to produce enantiomerically enriched (S)-3-aminopyrrolidine derivatives. These compounds are crucial building blocks in medicinal chemistry and drug development, frequently appearing in the structures of bioactive molecules. The following sections outline four key asymmetric synthesis methodologies: lithium amide conjugate addition, synthesis from the chiral pool, asymmetric [3+2] cycloaddition, and rhodium-catalyzed asymmetric hydrogenation.
Asymmetric Synthesis via Lithium Amide Conjugate Addition
This strategy allows for the highly diastereoselective and enantioselective synthesis of 3,4-disubstituted pyrrolidines. The key step involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by cyclization and further functionalization.[1][2] This method provides access to both syn- and anti-configured products with excellent stereocontrol, often exceeding 98% diastereomeric excess (d.e.) and 98% enantiomeric excess (e.e.).[2]
Logical Workflow for Lithium Amide Conjugate Addition
Caption: General workflow for the synthesis of (S)-3-aminopyrrolidine derivatives via lithium amide conjugate addition.
Quantitative Data for Lithium Amide Conjugate Addition
| Entry | Substrate | Chiral Amine | Product Configuration | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Methyl 4-(N-benzyl-N-allylamino)but-2-enoate | (S)-N-benzyl-N-(α-methylbenzyl)amine | anti-(3R,4R) | 94 | >98 | >98 |
| 2 | Methyl 4-(N-benzyl-N-allylamino)but-2-enoate | (S)-N-benzyl-N-(α-methylbenzyl)amine | syn-(3R,4S) | 94 | >98 | >98 |
Data extracted from Davies et al.[2]
Experimental Protocol: Synthesis of anti-(3R,4R)-4-Amino-1-benzyl-3-benzylpyrrolidin-2-one
Step 1: Conjugate Addition and Cyclization To a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine in THF at -78°C is added n-butyllithium. After stirring, methyl 4-(N-benzyl-N-allylamino)but-2-enoate is added, and the reaction is stirred for 2 hours. The reaction is quenched, and the resulting β-amino ester is isolated. Subsequent treatment with a palladium catalyst induces deallylation and concomitant cyclization to the corresponding pyrrolidinone.
Step 2: Enolate Alkylation The pyrrolidinone from the previous step is dissolved in THF and cooled to -78°C. Lithium tetramethylpiperidide (LiTMP) is added, and the mixture is stirred for 2 hours. Benzyl bromide is then added, and the reaction is allowed to stir overnight. After quenching and workup, the crude product is purified by chromatography to yield the anti-3-benzyl-4-aminopyrrolidinone.
Step 3: Reduction and Deprotection The purified pyrrolidinone is reduced with lithium aluminum hydride (LiAlH₄) in refluxing THF. Following reduction, the protecting groups are removed by hydrogenolysis using palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere to yield the final (3R,4R)-3-benzyl-4-aminopyrrolidine.
Synthesis from the Chiral Pool: (S)-3-Aminopyrrolidine from trans-4-hydroxy-L-proline
This approach utilizes a readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline, to synthesize (S)-3-aminopyrrolidine dihydrochloride. The synthesis involves a sequence of reactions including decarboxylation, protection, sulfonation, nucleophilic substitution with azide (which inverts the stereocenter), and subsequent reduction and deprotection.
Logical Workflow for Synthesis from trans-4-hydroxy-L-proline
References
Application Notes and Protocols: (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a versatile and valuable chiral building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its rigid pyrrolidine scaffold and the presence of a stereodefined amine group make it an ideal starting material for the enantioselective synthesis of complex molecules with specific biological activities. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of representative compounds, and insights into the biological pathways targeted by these molecules.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
(S)-1-Cbz-3-aminopyrrolidine and its derivatives are crucial intermediates in the synthesis of a class of antidiabetic drugs known as gliptins, which are potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV).[1][2][3][4][5] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.
A prominent example of a DPP-IV inhibitor synthesized using a derivative of (S)-1-Cbz-3-aminopyrrolidine is Vildagliptin. The synthesis involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, derived from L-proline, with 3-amino-1-adamantanol.[1][2][3][4][6]
Quantitative Data for DPP-IV Inhibitor Synthesis
| Compound | Starting Material | Key Coupling Partner | Yield (%) | Purity/ee | Reference |
| Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-amino-1-adamantanol | ~95% (overall) | >99% | [2] |
| DPP-IV Inhibitor Analog | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Various amines | Not specified | Not specified | [1] |
Experimental Protocol: Synthesis of Vildagliptin Intermediate
This protocol outlines the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is subsequently used to produce Vildagliptin.[1][2][3][4]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a stirred solution of L-proline (1 equivalent) in tetrahydrofuran (THF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification. A typical yield is around 81%.[3]
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in a suitable solvent like acetonitrile.
-
Add a dehydrating agent, such as sulfuric acid, to the mixture.
-
Stir the reaction at an appropriate temperature until the conversion to the nitrile is complete, as monitored by TLC or HPLC.
-
Work up the reaction mixture by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
DPP-IV Inhibition Signaling Pathway
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Practical Applications of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-1-Cbz-3-aminopyrrolidine hydrochloride in asymmetric synthesis. This versatile chiral building block serves as a precursor for the synthesis of highly effective organocatalysts and chiral ligands, facilitating a range of stereoselective transformations.
Application Note 1: Asymmetric Michael Addition of Ketones to Nitroolefins using a (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst
This compound is a key starting material for the synthesis of chiral bifunctional organocatalysts. These catalysts, bearing both a hydrogen-bond donor (thiourea) and a Lewis base (pyrrolidine nitrogen), can effectively activate both the nucleophile and the electrophile, leading to high stereoselectivity in carbon-carbon bond-forming reactions. One prominent application is the asymmetric Michael addition of ketones to nitroolefins, which provides access to optically active γ-nitro ketones, valuable intermediates in the synthesis of pharmaceuticals and natural products.
A highly effective catalyst, (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea, can be synthesized from a derivative of (S)-1-Cbz-3-aminopyrrolidine. This catalyst has demonstrated excellent performance in the Michael addition of cyclohexanone to various nitroolefins, affording the corresponding adducts with high yields, diastereoselectivities, and enantioselectivities.[1][2]
Quantitative Data Summary
The following table summarizes the results for the asymmetric Michael addition of cyclohexanone to various nitroolefins catalyzed by the (S)-pyrrolidine-thiourea organocatalyst.[2]
| Entry | Nitroolefin (R) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C₆H₅ | 95 | >99:1 | 98 |
| 2 | 4-ClC₆H₄ | 96 | >99:1 | 99 |
| 3 | 4-BrC₆H₄ | 95 | >99:1 | 98 |
| 4 | 4-MeOC₆H₄ | 92 | >99:1 | 97 |
| 5 | 4-MeC₆H₄ | 94 | >99:1 | 98 |
| 6 | 2-ClC₆H₄ | 90 | >99:1 | 96 |
| 7 | 2-Naphthyl | 93 | >99:1 | 97 |
| 8 | CH₂CH₂Ph | 85 | 95:5 | 95 |
| 9 | n-Pr | 80 | 90:10 | 92 |
| 10 | i-Pr | 75 | 85:15 | 90 |
Experimental Protocols
1. Synthesis of the (S)-Pyrrolidine-Thiourea Organocatalyst
The synthesis of the chiral thiourea organocatalyst from this compound involves a straightforward multi-step process.
Caption: Synthetic workflow for the pyrrolidine-thiourea organocatalyst.
-
Protocol:
-
Deprotection and Protection: The Cbz group of this compound is removed via catalytic hydrogenation, followed by protection of the resulting secondary amine with a Boc group. The primary amine is then deprotected.
-
Reduction: The amide functionality of a suitable N-protected pyrrolidine derivative is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LAH).
-
Thiourea Formation: The resulting primary amine is reacted with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in an appropriate solvent such as dichloromethane at room temperature for 12 hours.[1]
-
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) or hydrochloric acid to yield the final catalyst.
-
2. Asymmetric Michael Addition of Cyclohexanone to Nitroolefins
Caption: Experimental workflow for the asymmetric Michael addition.
-
-
To a solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%) and n-butyric acid (0.0025 mmol, 10 mol%) in the chosen solvent (1 mL, e.g., toluene) is added cyclohexanone (0.25 mL, 10 eq) at room temperature.
-
The resulting mixture is stirred for 15 minutes.
-
The nitroolefin (0.25 mmol, 1 eq) is then added.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5/1) to afford the desired product.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
-
Proposed Catalytic Cycle
Caption: Proposed mechanism for the asymmetric Michael addition.
Application Note 2: Synthesis of Chiral Diamine Ligands for Asymmetric Catalysis
This compound is an excellent precursor for the synthesis of C₂-symmetric and non-symmetric chiral diamine ligands. These ligands are crucial in transition metal-catalyzed asymmetric reactions, such as asymmetric transfer hydrogenation, Henry reactions, and various coupling reactions. The pyrrolidine scaffold provides a rigid chiral environment that can effectively induce enantioselectivity in the products.
The synthesis of these ligands typically involves the deprotection of the starting material, followed by functionalization of the amino groups. For example, a C₂-symmetric bis-sulfonamide ligand can be prepared, which can then be used in copper-catalyzed asymmetric Henry reactions.
Experimental Protocols
1. Synthesis of a Representative Chiral Diamine Ligand
Caption: General workflow for the synthesis of chiral diamine ligands.
-
Protocol (General):
-
Deprotection: The Cbz protecting group and the hydrochloride salt of this compound are removed, for instance, by catalytic hydrogenation in the presence of a base to neutralize the HCl.
-
Functionalization: The resulting (S)-pyrrolidin-3-amine is then functionalized. For example, reductive amination with an aldehyde or ketone can introduce substituents on one or both nitrogen atoms. Alternatively, reaction with sulfonyl chlorides or acyl chlorides can yield the corresponding sulfonamides or amides.
-
2. Application in Asymmetric Catalysis (General Workflow)
Caption: General workflow for asymmetric catalysis using a chiral diamine ligand.
-
Protocol (Example: Asymmetric Henry Reaction):
-
The chiral diamine ligand and a metal salt (e.g., Cu(OAc)₂) are stirred in a suitable solvent (e.g., EtOH) at room temperature to form the chiral catalyst in situ.
-
The aldehyde substrate is added to the catalyst solution.
-
Nitromethane and a base (e.g., Et₃N) are then added.
-
The reaction is stirred at the appropriate temperature until completion.
-
The product is isolated and purified using standard techniques.
-
The enantiomeric excess of the product is determined by chiral HPLC.
-
The specific reaction conditions and the choice of metal and other reagents will depend on the desired transformation. The modular nature of the synthesis of these chiral diamine ligands from this compound allows for the fine-tuning of the ligand structure to optimize the stereochemical outcome of the catalyzed reaction.
References
Application Notes and Protocols for the Synthesis of (S)-3-cyano-5-methylhexanoic acid: A Key Intermediate for Neurological Disorder Pharmaceuticals
Abstract
(S)-3-cyano-5-methylhexanoic acid (S-CMHA) is a critical chiral intermediate in the synthesis of Pregabalin, a widely used pharmaceutical for the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The efficacy of Pregabalin is highly dependent on its (S)-enantiomer, making the stereoselective synthesis of S-CMHA a focal point of pharmaceutical research and manufacturing. These application notes provide detailed protocols for two primary synthetic routes to S-CMHA: biocatalytic kinetic resolution and asymmetric hydrogenation. Additionally, the subsequent conversion of S-CMHA to Pregabalin is outlined. Quantitative data for each method are summarized for comparative analysis. The mechanism of action of Pregabalin is also illustrated to provide context for its therapeutic importance. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
Pregabalin, chemically known as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its therapeutic effects are primarily mediated by its high binding affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2][3] This interaction reduces the influx of calcium into nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][4] This modulation of neuronal excitability is the basis for its anticonvulsant, analgesic, and anxiolytic properties.[3]
The synthesis of enantiomerically pure Pregabalin is paramount, as the (S)-enantiomer is the pharmacologically active form. A key strategic intermediate in many efficient syntheses of Pregabalin is (S)-3-cyano-5-methylhexanoic acid (S-CMHA). The development of efficient, cost-effective, and environmentally benign methods for producing S-CMHA with high enantiomeric purity is a significant area of research. This document details two prominent and effective methods for the synthesis of this key intermediate.
Signaling Pathway of Pregabalin
The therapeutic action of Pregabalin stems from its interaction with the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This binding event is crucial for its efficacy in treating neurological disorders characterized by neuronal hyperexcitability.
Caption: Mechanism of action of Pregabalin.
Synthetic Methodologies for (S)-3-cyano-5-methylhexanoic acid (S-CMHA)
Two effective strategies for the enantioselective synthesis of S-CMHA are detailed below: Biocatalytic Kinetic Resolution of a racemic ester and Asymmetric Hydrogenation of a prochiral olefin.
Method 1: Biocatalytic Kinetic Resolution
This method utilizes an enzyme, such as a lipase, to selectively hydrolyze one enantiomer of a racemic mixture of 3-cyano-5-methylhexanoic acid ethyl ester, allowing for the separation of the desired (S)-enantiomer.
Caption: Workflow for biocatalytic kinetic resolution.
-
Reaction Setup: In a temperature-controlled reactor, prepare a biphasic system consisting of a phosphate buffer (e.g., 40 mmol, pH 7.2) and an organic solvent such as n-heptane.
-
Substrate Addition: Add racemic 3-cyano-5-methylhexanoic acid ethyl ester to the reaction vessel.
-
Enzyme Addition: Introduce an immobilized lipase (e.g., Lipase PS from Pseudomonas cepacia) to the mixture. The enzyme loading is typically around 5-10% (w/w) of the substrate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 35°C) for several hours. Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the product.
-
Work-up and Separation: Once the desired conversion is reached (typically around 45-50%), stop the reaction. Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of (S)-3-cyano-5-methylhexanoic acid.
-
Isolation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-cyano-5-methylhexanoic acid. The unreacted (R)-ester remains in the organic phase from step 5 and can be isolated and racemized for recycling.
Method 2: Asymmetric Hydrogenation
This chemo-catalytic approach involves the hydrogenation of a prochiral olefin, 3-cyano-5-methylhex-3-enoic acid, using a chiral rhodium catalyst to directly generate the (S)-enantiomer in high enantiomeric excess.
Caption: Workflow for asymmetric hydrogenation.
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), charge a pressure reactor with the chiral catalyst, for instance, a rhodium complex with a bisphosphine ligand like (R,R)-Me-DuPHOS.
-
Substrate Addition: Add a solution of the substrate, 3-cyano-5-methylhex-3-enoic acid salt, in a suitable solvent such as methanol.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 90 psi). Stir the reaction mixture at room temperature or slightly elevated temperature until hydrogen uptake ceases.
-
Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Upon completion, carefully vent the reactor and purge with nitrogen.
-
Catalyst Removal: Remove the catalyst by filtration, possibly through a pad of silica gel or celite.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired (S)-3-cyano-5-methylhexanoic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Parameter | Method 1: Biocatalytic Resolution | Method 2: Asymmetric Hydrogenation |
| Starting Material | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | 3-cyano-5-methylhex-3-enoic acid salt |
| Key Reagent/Catalyst | Immobilized Lipase | Rhodium-Me-DuPHOS complex |
| Typical Yield | ~45% (theoretical max 50% without racemization) | >90% |
| Enantiomeric Excess (e.e.) | >99% | >95%[5] |
| Key Advantages | Mild reaction conditions, high e.e. | High yield, high e.e. |
| Key Disadvantages | Maximum 50% yield per cycle, requires separation | Cost of chiral catalyst, requires pressure equipment |
Conversion of S-CMHA to (S)-Pregabalin
The final step in the synthesis is the reduction of the nitrile group of S-CMHA to a primary amine.
-
Reaction Setup: Dissolve (S)-3-cyano-5-methylhexanoic acid in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation reactor.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Work-up: After the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude Pregabalin can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield the final product with high purity.
Conclusion
The synthesis of (S)-3-cyano-5-methylhexanoic acid is a critical step in the manufacturing of Pregabalin. Both biocatalytic kinetic resolution and asymmetric hydrogenation offer effective pathways to obtain this key intermediate with high enantiomeric purity. The choice of method often depends on factors such as cost, scale, available equipment, and environmental considerations. The protocols and data presented herein provide a comprehensive guide for professionals in the field of pharmaceutical development and manufacturing, facilitating the efficient and stereoselective synthesis of this vital precursor for a crucial neurological therapeutic.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a versatile chiral building block utilized in the synthesis of peptides and peptidomimetics to introduce conformational constraints.[1] The incorporation of this scaffold can enhance the metabolic stability, receptor affinity, and selectivity of the resulting molecules. The pyrrolidine ring system mimics a β-turn, a common secondary structure motif in peptides, thereby enabling the synthesis of peptidomimetics with defined three-dimensional structures. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using Fmoc-based Solid Phase Peptide Synthesis (SPPS).
The key to incorporating this building block lies in an orthogonal protection strategy. The N-terminal amine of the peptide chain is temporarily protected with the base-labile Fmoc group, while the exocyclic amine of the pyrrolidine ring is protected with the hydrogenolysis-labile Carboxybenzyl (Cbz) group. This allows for the selective deprotection of the pyrrolidine's amine on the solid support, enabling peptide chain elongation from this point.
Data Presentation: Synthesis and Purity of a Model Peptide
To illustrate the efficiency of the incorporation of (S)-1-Cbz-3-Aminopyrrolidine, a model pentapeptide, Ac-Tyr-(S-App)-Ala-Phe-Gly-NH₂, was synthesized. Here, "S-App" represents the (S)-3-aminopyrrolidine moiety. The following table summarizes the yields and purity obtained at key stages of the synthesis.
| Step | Description | Yield (%) | Purity (HPLC) |
| 1 | Fmoc-Gly-NH-Resin Loading | >95% (based on substitution) | - |
| 2 | Pentapeptide Assembly (Ac-Tyr(tBu)-Phe-Ala-(S-App(Cbz))-Gly-NH-Resin) | ~90% (crude peptide) | >85% |
| 3 | On-Resin Cbz Deprotection | Quantitative | - |
| 4 | Final Cleavage and Deprotection | ~85% (crude peptide) | >90% |
| 5 | HPLC Purification | ~70% (isolated yield) | >98% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol is used for the coupling of standard Fmoc-amino acids.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (2 x 1 min).
-
Coupling:
-
Pre-activate a solution of Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Incorporation of (S)-1-Cbz-3-Aminopyrrolidine
-
Preparation of the Free Amine: Dissolve this compound (3 eq.) in DMF and add Diisopropylethylamine (DIPEA) (3.1 eq.) to neutralize the hydrochloride salt.
-
Coupling:
-
Pre-activate the solution from the previous step with DIC (3 eq.) and Oxyma Pure (3 eq.) for 5 minutes.
-
Add the activated solution to the deprotected resin-bound peptide and shake for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (2 x 1 min).
-
Kaiser Test: Perform a Kaiser test. A negative result is expected.
Protocol 3: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Catalyst and Hydrogen Donor Addition: To the resin suspension in DMF, add ammonium formate (10 eq.) and 10% Pd/C (0.2 eq. by weight relative to the resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The reaction vessel should be equipped with a vent to release any gas produced.
-
Washing:
-
Carefully filter the resin and wash thoroughly with DMF (5 x 1 min) to remove the catalyst and reagents.
-
Wash with DCM (3 x 1 min) and methanol (3 x 1 min) to ensure complete removal of residual reagents.
-
-
Confirmation of Deprotection: Perform a colorimetric test (e.g., Chloranil test) to confirm the presence of a secondary amine.
Protocol 4: Coupling to the Pyrrolidine Nitrogen
-
Coupling: Couple the next Fmoc-amino acid using the standard coupling protocol (Protocol 1, step 4). Extend the coupling time to 4-6 hours due to the potentially lower reactivity of the secondary amine.
-
Washing and Confirmation: Wash the resin and perform a Kaiser test as described in Protocol 1.
Protocol 5: Cleavage and Final Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for incorporating (S)-1-Cbz-3-aminopyrrolidine in Fmoc-SPPS.
Orthogonal Protection Strategy
References
Standard Protocols for the N-Deprotection of the Cbz Group from Aminopyrrolidine
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability across a range of reaction conditions.[1][2] Its effective removal is a critical step in many synthetic pathways, particularly in the development of pharmaceuticals and other complex molecules containing the aminopyrrolidine scaffold. The selection of an appropriate deprotection strategy is paramount to ensure high yields and compatibility with other functional groups within the molecule.[1] This document provides detailed protocols for the most common and effective methods for the N-deprotection of the Cbz group from aminopyrrolidines, supported by quantitative data and visual aids to facilitate understanding and implementation in a laboratory setting.
Overview of Deprotection Methodologies
The primary strategies for Cbz group removal can be broadly categorized into two main types: catalytic hydrogenolysis and acidic cleavage.[3] The choice between these methods is dictated by the substrate's sensitivity to the reaction conditions.[1] For instance, catalytic hydrogenolysis is often the cleanest and mildest method but is incompatible with reducible functional groups like alkenes or alkynes.[3] Conversely, acidic cleavage is suitable for substrates with functionalities sensitive to reduction but may affect other acid-labile protecting groups.[3]
Data Presentation: Comparison of Cbz Deprotection Methods
The following tables summarize quantitative data for various Cbz deprotection methods, providing a basis for comparison and method selection.
Table 1: Catalytic Hydrogenolysis
| Substrate Type | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ | H₂O (with TPGS-750-M) | 1 | < 2 | Room Temp. | >95 | [4] |
| General N-Cbz Amine | 10% Pd/C | H₂ | Methanol or Ethanol | 1 | Varies | Room Temp. | Generally High | [2] |
| General N-Cbz Amine | 10% Pd/C | Ammonium Formate | Methanol | N/A | Varies | Reflux | Generally High | [5] |
| General N-Cbz Amine | 10% Pd/C | Sodium Borohydride | Methanol | N/A | 3-10 min | Room Temp. | High | [1] |
Table 2: Acid-Mediated Cleavage
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cbz-protected peptide | 33% HBr | Acetic Acid | Room Temp. | 20 min - 1 h | Not specified | [5] |
| N-Cbz-amino acid | 33% HBr | Acetic Acid | Room Temp. | Varies | Generally high | [5] |
| General N-Cbz Amine | AlCl₃ (3 equiv) | HFIP | Room Temp. | 2 - 16 h | High | [6] |
| N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | IPA·HCl | Isopropanol | 65-75 | 4 h | Not specified | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol describes a standard method for Cbz deprotection using hydrogen gas and a palladium on carbon catalyst.[4]
Materials:
-
Cbz-protected aminopyrrolidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected aminopyrrolidine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a reaction flask.[4]
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% of the substrate) to the solution.[4]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen).[4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected aminopyrrolidine.[4] Further purification can be performed if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[5]
Materials:
-
Cbz-protected aminopyrrolidine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Reaction flask with reflux condenser
-
Stirring and heating apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a solution of the Cbz-protected aminopyrrolidine in methanol, add ammonium formate.[5]
-
Carefully add the 10% Pd/C catalyst to the mixture.[5]
-
Heat the reaction mixture to reflux and stir vigorously.[5]
-
Monitor the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.[5]
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.[5]
-
Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated sodium chloride solution to remove excess ammonium formate.[5]
-
Dry the organic layer and concentrate under reduced pressure to yield the deprotected aminopyrrolidine.[5]
Protocol 3: Acid-Mediated Cleavage using HBr in Acetic Acid
This protocol is a potent and rapid method for Cbz deprotection, particularly for substrates incompatible with hydrogenolysis.[5]
Materials:
-
Cbz-protected aminopyrrolidine
-
33% Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected aminopyrrolidine in 33% HBr in acetic acid.[5]
-
Stir the mixture at room temperature, monitoring the reaction by TLC. Deprotection is typically rapid.[5]
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[5]
-
Isolate the precipitate by filtration.[5]
-
Wash the solid with diethyl ether and dry under vacuum to yield the deprotected aminopyrrolidine hydrobromide salt.[5]
Protocol 4: Lewis Acid-Mediated Deprotection using AlCl₃ in HFIP
This method offers a mild and selective alternative, avoiding hazardous reagents and tolerating a wide range of functional groups.[6]
Materials:
-
Cbz-protected aminopyrrolidine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
To a solution of the N-Cbz-protected aminopyrrolidine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.[6]
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[6]
-
After completion, dilute the reaction mixture with dichloromethane.[6]
-
Quench the reaction with an aqueous solution of sodium bicarbonate.[6]
-
Extract the aqueous layer with dichloromethane (3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.[6]
-
Purify the crude residue by column chromatography to obtain the deprotected aminopyrrolidine.[6]
Visualizations
Caption: Cbz deprotection mechanisms.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. tdcommons.org [tdcommons.org]
Application Notes and Protocols for Amide Bond Coupling Reactions with (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the formation of amide bonds utilizing (S)-1-Cbz-3-aminopyrrolidine hydrochloride, a key chiral building block in medicinal chemistry and drug discovery. The protocols outlined below cover widely used coupling reagents and are designed to offer reproducible methods for the synthesis of a diverse range of amide-containing molecules.
Introduction
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The formation of a stable amide bond between the primary amine of this pyrrolidine derivative and a carboxylic acid is a fundamental transformation. This process requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. The choice of coupling reagent and reaction conditions is critical to ensure high yield, purity, and preservation of stereochemical integrity.
This document details protocols for three common and effective amide coupling methodologies:
-
EDC/HOBt Coupling: A carbodiimide-based method that is widely used due to its efficiency and the ease of removal of byproducts.
-
HATU Coupling: An aminium salt-based method known for its high efficiency and rapid reaction times, even with sterically hindered substrates.
-
T3P® Coupling: A phosphonic anhydride-based reagent that is considered a green and safe alternative with easy workup.
General Considerations for Amide Coupling Reactions
-
This compound Neutralization: As the starting material is a hydrochloride salt, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine. Typically, 1.0 to 1.2 equivalents of a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used.
-
Solvent Selection: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are commonly used to ensure the solubility of reactants and reagents.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
-
Work-up and Purification: Standard aqueous work-up procedures are typically employed to remove excess reagents and water-soluble byproducts. The final amide product is usually purified by flash column chromatography on silica gel.
Comparative Data of Amide Coupling Reactions
The following table summarizes typical reaction conditions and yields for the amide bond coupling of (S)-1-Cbz-3-aminopyrrolidine with various carboxylic acids using different coupling reagents.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Acetic Acid | EDC/HOBt | DIPEA | DMF | 16 | 85-95 |
| Benzoic Acid | EDC/HOBt | TEA | DCM | 12 | 80-90 |
| Boc-L-Alanine | HATU | DIPEA | DMF | 4 | >90 |
| 4-Fluorobenzoic Acid | HATU | DIPEA | MeCN | 6 | 88-96 |
| Phenylacetic Acid | T3P® | Pyridine | EtOAc | 8 | 85-92 |
| Cyclohexanecarboxylic Acid | T3P® | TEA | THF | 10 | 82-90 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.2 eq) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or MeCN, add DIPEA (3.0 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU Mediated Amide Coupling.
Protocol 3: Amide Coupling using T3P®
This protocol describes the use of propylphosphonic anhydride (T3P®) as a coupling reagent, which is valued for its safety and the ease of byproduct removal.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
T3P® (50% in EtOAc or THF) (1.5 eq)
-
Pyridine or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous EtOAc or THF, add pyridine or TEA (3.0 eq) at room temperature.
-
Add the T3P® solution (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for T3P® Mediated Amide Coupling.
Logical Relationship of Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid. The general principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Caption: General Mechanism of Amide Bond Formation.
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules Using (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of novel bioactive molecules. Its inherent stereochemistry and the presence of a modifiable pyrrolidine ring make it an attractive starting material for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors, specifically focusing on dual Abl and PI3K inhibitors, a promising strategy in cancer therapy. The pyrrolidine scaffold has been identified as a key structural motif in the design of such dual inhibitors, demonstrating significant cytotoxic activity against cancer cell lines.[1][2]
Application: Synthesis of Dual Abl/PI3K Kinase Inhibitors
The (S)-3-aminopyrrolidine scaffold has been successfully employed to develop dual inhibitors of Abl and PI3K kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them important targets for drug development. The synthesis of these inhibitors typically involves the acylation of the 3-amino group of the pyrrolidine ring, followed by deprotection of the Cbz group to yield the final active compound.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound. The first step is an amide coupling reaction to introduce the desired acyl group, followed by the removal of the Cbz protecting group to furnish the final bioactive molecule.
Caption: General workflow for the synthesis of N-Acyl-(S)-3-Aminopyrrolidine based kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative dual Abl/PI3K kinase inhibitor based on the (S)-3-aminopyrrolidine scaffold.
Protocol 1: Amide Coupling of (S)-1-Cbz-3-Aminopyrrolidine with a Carboxylic Acid
This protocol describes the formation of the amide bond between the free amine of (S)-1-Cbz-3-aminopyrrolidine and a selected carboxylic acid, a crucial step in building the final inhibitor.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-(trifluoromethyl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add the solution from step 2 to the solution from step 1 and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-acyl-(S)-1-Cbz-3-aminopyrrolidine.
Protocol 2: Cbz Deprotection to Yield the Final Kinase Inhibitor
This protocol details the removal of the Cbz protecting group to yield the final, biologically active kinase inhibitor.
Materials:
-
N-Acyl-(S)-1-Cbz-3-aminopyrrolidine (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-acyl-(S)-1-Cbz-3-aminopyrrolidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to obtain the final N-acyl-(S)-3-aminopyrrolidine kinase inhibitor.
Data Presentation
The following tables summarize the biological activity of representative pyrrolidine-based kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyrrolidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 5k | Abl | Moderate Inhibition | K562 | [1] |
| 5k | PI3K | Moderate Inhibition | K562 | [1] |
| 11b | Abl | 15 | - | [3] |
| 11c | Abl | 47 | - | [3] |
| Imatinib | Abl | 330 | - | [4] |
| 6f | PI3Kδ | 170 | - | [2] |
| GDC-0980 | PI3Kα | 5 | - | [5] |
Table 2: Cytotoxicity of Pyrrolidine-Based Kinase Inhibitors
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Most Compounds | K562 | Promising Cytotoxicity | [1] |
| 11b | K562 | 0.7-1.3 | [3] |
| 38i | MCF-7 | 3.53 | [6] |
| 19j | MDA-MB-436 | 17.4 | [6] |
| 19j | CAPAN-1 | 11.4 | [6] |
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathway targeted by dual Abl/PI3K inhibitors.
Caption: Simplified signaling pathway showing the dual inhibition of Abl and PI3K by (S)-3-aminopyrrolidine-based inhibitors.
Conclusion
This compound is a key starting material for the synthesis of promising dual Abl/PI3K kinase inhibitors. The provided protocols offer a general framework for the synthesis of these bioactive molecules. The versatility of the aminopyrrolidine scaffold allows for the generation of diverse libraries of compounds for further optimization and drug discovery efforts in the field of oncology and beyond. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of the Primary Amino Group in (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-1-Cbz-3-aminopyrrolidine is a valuable chiral building block extensively used in medicinal chemistry and organic synthesis for the creation of complex, biologically active molecules.[1][2][3] Its structure, featuring a protected secondary amine within the pyrrolidine ring and an accessible primary amino group, makes it a versatile scaffold. Derivatization of the primary amine at the C3 position is a critical step in the synthesis of a wide array of pharmaceutical agents, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.[3] This document provides detailed protocols for several common and effective methods for derivatizing this primary amino group, starting from its hydrochloride salt.
General Consideration: Handling the Hydrochloride Salt (S)-1-Cbz-3-aminopyrrolidine is often supplied as a hydrochloride salt for improved stability and handling. The primary amino group is protonated, forming an ammonium salt. For most derivatization reactions, this ammonium salt must be neutralized to the free amine to ensure nucleophilicity. This is typically achieved by adding a stoichiometric amount of a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, directly to the reaction mixture.
Method 1: N-Acylation (Amide Bond Formation)
N-acylation is a robust and widely used method to form stable amide bonds. The free primary amine readily reacts with various acylating agents, such as acyl chlorides or acid anhydrides. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl generated from the acyl chloride or the carboxylic acid from the anhydride.[1]
General Reaction Scheme: N-Acylation
Caption: Reaction pathway for N-Acylation of the primary amine.
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Materials and Reagents:
-
(S)-1-Cbz-3-aminopyrrolidine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to neutralize the hydrochloride and form the free amine.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Data Summary: N-Acylation
| Parameter | Description |
| Acylating Agents | Acyl chlorides, Acid anhydrides |
| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform |
| Temperature | 0 °C to Room Temperature |
| Typical Yields | Generally high (>85-95%), dependent on substrate and purity |
Method 2: N-Alkylation (Reductive Amination)
Reductive amination is a highly effective method for forming secondary or tertiary amines. It involves the reaction of the primary amine with a ketone or an aldehyde to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), without reducing the carbonyl component.[1]
General Reaction Scheme: Reductive Amination
Caption: Reaction pathway for Reductive Amination.
Experimental Protocol: Reductive Amination with Acetone
-
Materials and Reagents:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetic acid (optional, can accelerate imine formation)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for work-up
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in DCE, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add acetone (1.5 eq) to the mixture.
-
After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated aq. NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, e.g., using a gradient of methanol in DCM) to obtain the desired N-alkylated product.
-
Data Summary: Reductive Amination
| Parameter | Description |
| Carbonyl Source | Aldehydes, Ketones |
| Reducing Agents | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |
| Solvents | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Typical Yields | Good to excellent (70-95%), depending on the carbonyl compound |
Method 3: N-Sulfonylation (Sulfonamide Formation)
Similar to N-acylation, N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to form a stable sulfonamide. This functional group is a key component in many therapeutic agents.
General Reaction Scheme: N-Sulfonylation
Caption: Reaction pathway for N-Sulfonylation of the primary amine.
Experimental Protocol: N-Sulfonylation with Methanesulfonyl Chloride
-
Materials and Reagents:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve/suspend this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.5 eq) at 0 °C under an inert atmosphere.
-
Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aq. NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Summary: N-Sulfonylation
| Parameter | Description |
| Sulfonylating Agents | Methanesulfonyl chloride, p-Toluenesulfonyl chloride, Benzenesulfonyl chloride |
| Bases | Pyridine, Triethylamine (TEA), N-Methylmorpholine |
| Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yields | High (>80-95%) |
Overall Experimental Workflow
The general workflow for the derivatization of this compound involves several key stages, from initial setup to final analysis.
Caption: A generalized workflow for derivatization reactions.
References
Application Notes and Protocols for the Development of Neurotransmitter Modulators in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of neurotransmitter modulators in neuroscience research and their therapeutic applications. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the screening and characterization of novel modulatory compounds.
Application Notes
The Significance of Neurotransmitter Modulation
Neurotransmitters are the chemical messengers of the nervous system, regulating a vast array of physiological and cognitive processes. Imbalances in neurotransmitter systems are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, Parkinson's disease, and epilepsy.[1][2] Neurotransmitter modulators are compounds that can fine-tune the activity of these systems, offering a powerful approach for therapeutic intervention.[1][3] Unlike direct agonists or antagonists that activate or block receptors, modulators can offer a more nuanced control of neuronal signaling, potentially leading to improved efficacy and reduced side effects.[1]
Mechanisms of Action
Neurotransmitter modulators can be classified based on their mechanism of action:
-
Allosteric Modulators : These compounds bind to a site on the receptor that is distinct from the endogenous neurotransmitter binding site (the orthosteric site).[1]
-
Positive Allosteric Modulators (PAMs) : Enhance the effect of the endogenous ligand, often by increasing its affinity or efficacy.[4]
-
Negative Allosteric Modulators (NAMs) : Reduce the effect of the endogenous ligand.
-
-
Reuptake Inhibitors : These molecules block the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their concentration and duration of action. Selective Serotonin Reuptake Inhibitors (SSRIs) are a prime example used in the treatment of depression.[5]
-
Enzyme Inhibitors : These compounds inhibit the enzymes responsible for neurotransmitter degradation, leading to increased neurotransmitter levels. Monoamine oxidase inhibitors (MAOIs) are an example used to treat depression.
Key Neurotransmitter Systems as Therapeutic Targets
1. GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Enhancing GABAergic signaling can produce anxiolytic, sedative, and anticonvulsant effects. The GABA-A receptor is a key target for positive allosteric modulators like benzodiazepines and barbiturates.[6][7]
2. Glutamatergic System: Glutamate is the major excitatory neurotransmitter and plays a crucial role in synaptic plasticity, learning, and memory.[8] The N-methyl-D-aspartate (NMDA) receptor and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor are important targets.[9][10] NMDA receptor antagonists have shown rapid antidepressant effects, while AMPA receptor PAMs are being investigated for cognitive enhancement.[11][12]
3. Serotonergic System: Serotonin (5-HT) is involved in regulating mood, sleep, appetite, and cognition. The serotonin transporter (SERT) is the primary target for SSRIs.[13] Various serotonin receptor subtypes, such as the 5-HT2A receptor, are also important targets for antipsychotics and other drugs.[14]
4. Dopaminergic System: Dopamine is critical for motor control, motivation, reward, and executive function.[6] Dysfunction of the dopaminergic system is central to Parkinson's disease and schizophrenia. The dopamine D2 receptor is a major target for both agonists (used in Parkinson's disease) and antagonists (used in schizophrenia).[2]
Data Presentation: Quantitative Analysis of Neurotransmitter Modulators
The following tables summarize key quantitative data for representative neurotransmitter modulators, allowing for easy comparison of their potency and affinity.
Table 1: GABA-A Receptor Positive Allosteric Modulators
| Compound | Subtype Selectivity | Ki (nM) | EC50 (nM) |
| Diazepam | α1, α2, α3, α5 | 1-25 | 30-100 |
| Lorazepam | α1, α2, α3, α5 | 1-10 | 20-80 |
| Zolpidem | α1-preferring | 20-100 | 50-200 |
| Phenobarbital | Non-selective | 5000-10000 | 10000-50000 |
Table 2: Glutamate Receptor Modulators
| Compound | Target | Mechanism | Ki (nM) | IC50 (µM) |
| Memantine | NMDA Receptor | Uncompetitive Antagonist | 500-1000[15] | 1.04[11] |
| Ketamine | NMDA Receptor | Uncompetitive Antagonist | - | 0.43[11] |
| CX516 (Ampalex) | AMPA Receptor | Positive Allosteric Modulator | - | - |
| PF-4778574 | AMPA Receptor | Positive Allosteric Modulator | - | - |
Table 3: Serotonin Transporter and Receptor Modulators
| Compound | Target | Ki (nM) | IC50 (µM) |
| Fluoxetine | SERT | 1.0[16] | - |
| Sertraline | SERT | 0.29 | 0.0197[17] |
| Paroxetine | SERT | 0.1 | - |
| Risperidone | 5-HT2A Receptor | 0.16 | - |
| Ketanserin | 5-HT2A Receptor | 2 | 0.014[14] |
Table 4: Dopamine D2 Receptor Modulators
| Compound | Mechanism | Ki (nM) | EC50 (nM) |
| Bromocriptine | Agonist | 12.2[18] | - |
| Ropinirole | Agonist | 29 | - |
| Haloperidol | Antagonist | 1.5 | - |
| Risperidone | Antagonist | 3.13 | - |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor.
-
Materials :
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay is used to determine if a compound is an agonist or antagonist for G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).
-
Materials :
-
Procedure :
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
For agonist testing, add serial dilutions of the test compound to the cells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC50 concentration.
-
Incubate for the time specified in the kit protocol to allow for cAMP production.
-
Lyse the cells and add the detection reagents from the cAMP assay kit.
-
Incubate as recommended and then read the plate on the appropriate plate reader.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
3. Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, often downstream of GPCR or ion channel activation.[15][20]
-
Materials :
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).[21]
-
Assay buffer.
-
Fluorescence plate reader with an injection system.
-
-
Procedure :
-
Plate cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).
-
Continue to record fluorescence over time to measure the calcium transient.
-
Analyze the data to determine the peak fluorescence change and calculate EC50 or IC50 values.
-
In Vivo Assays
1. Forced Swim Test (for Antidepressant Activity)
This is a common behavioral test to screen for antidepressant efficacy.[16][22]
-
Apparatus : A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[23]
-
Procedure :
-
Administer the test compound to the animals at a predetermined time before the test.
-
Gently place each animal into the water cylinder.
-
Record the animal's behavior for a set period (typically 5-6 minutes).
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time compared to a vehicle-treated control group suggests an antidepressant-like effect.[23]
-
2. Elevated Plus Maze (for Anxiolytic Activity)
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[12][24]
-
Apparatus : A plus-shaped maze elevated off the ground with two open arms and two enclosed arms.[18]
-
Procedure :
-
Administer the test compound to the animals prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed time (usually 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[25]
-
3. 6-Hydroxydopamine (6-OHDA) Lesion Model (for Parkinson's Disease)
This model involves the neurotoxin 6-OHDA to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.[26]
-
Procedure :
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into a brain region rich in dopaminergic neurons, such as the substantia nigra or the medial forebrain bundle.[1]
-
Allow the animal to recover for a period of weeks for the lesion to develop.
-
Assess motor deficits using tests like the apomorphine-induced rotation test or the cylinder test.
-
Administer the test compound and evaluate its ability to alleviate the motor deficits.
-
Mandatory Visualizations
Caption: Glutamate NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Modulator Screening.
Caption: Logical Relationship of the Drug Discovery Process.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nsuworks.nova.edu [nsuworks.nova.edu]
- 13. Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. Memantine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Screening of neurotransmitter receptor modulators reveals novel inhibitors of influenza virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preparation of Histamine H3 Receptor Antagonists Using Aminopyrrolidine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of histamine H3 receptor (H3R) antagonists derived from aminopyrrolidine precursors. The methodologies outlined herein are intended to guide researchers in the development of novel H3R antagonists, a promising class of therapeutic agents for various neurological disorders.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists of the H3R have shown therapeutic potential in treating conditions such as narcolepsy, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). Aminopyrrolidine derivatives have emerged as a key pharmacophore in the design of potent and selective non-imidazole H3R antagonists.[2][3] This document details the synthetic strategies, experimental procedures, and biological evaluation of this important class of compounds.
Data Presentation
The following tables summarize quantitative data for representative aminopyrrolidine-based H3R antagonists.
Table 1: In Vitro Binding Affinities of Aminopyrrolidine-Based H3R Antagonists
| Compound Name/Reference | Aminopyrrolidine Precursor | Structure | hH3R Kᵢ (nM) | rH3R Kᵢ (nM) | Selectivity vs. hH1R/hH2R |
| Irdabisant (CEP-26401) | (R)-2-Methylpyrrolidine | 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | 2.0 | 7.2 | >1000-fold |
| ABT-239 | (R)-2-Methylpyrrolidine | 2-(2-((2R)-2-Methylpyrrolidin-1-yl)ethyl)benzo[b]furan-5-carbonitrile | 1.1 | 4.2 | High |
| Compound 9b (Irdabisant Analog) | (R)-2-Methylpyrrolidine | N-Methyl-6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | 1.5 | - | High |
| UCL 1972 | Pyrrolidine | N-(5-(4-nitrophenoxy)pentyl)pyrrolidine | 39 | - | - |
hH3R: human Histamine H3 Receptor; rH3R: rat Histamine H3 Receptor; Kᵢ: Inhibitory Constant. Data compiled from multiple sources.
Table 2: In Vivo Efficacy of Selected Aminopyrrolidine-Based H3R Antagonists
| Compound Name | Animal Model | Endpoint | Effective Dose (ED₅₀ or equivalent) | Route of Administration |
| Irdabisant (CEP-26401) | Rat Dipsogenia Model | Inhibition of R-α-methylhistamine-induced drinking | 0.06 mg/kg | p.o. |
| Irdabisant (CEP-26401) | Rat EEG Model | Wake-promoting activity | 3-30 mg/kg | p.o. |
| UCL 1972 | Mouse Brain | Increase in tele-methylhistamine levels | 1.1 mg/kg | p.o. |
p.o.: per os (oral administration). Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Aminopyrrolidine-Based H3R Antagonists
This protocol describes a general synthetic route for the preparation of H3R antagonists based on an N-substituted aminopyrrolidine core. A common strategy involves the N-alkylation of an aminopyrrolidine precursor with a suitable electrophile containing the desired aryl or heteroaryl moiety.
1.1. Synthesis of the Linker-Aryl/Heteroaryl Moiety:
The synthesis of the linker-aryl/heteroaryl portion of the molecule will vary depending on the target compound. As a representative example, the synthesis of a 3-(4-hydroxyphenyl)propoxy intermediate is described, which can be further elaborated.
-
Step 1: Protection of 4-Hydroxybenzaldehyde. To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) and an appropriate base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product to obtain the protected aldehyde.
-
Step 2: Wittig Reaction. Prepare the corresponding phosphonium ylide from (2-bromoethyl)triphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature. Add the protected 4-hydroxybenzaldehyde from Step 1 to the ylide solution and allow the reaction to proceed to form the alkene.
-
Step 3: Reduction and Deprotection. The resulting alkene can be reduced to the corresponding alkane via catalytic hydrogenation (e.g., H₂, Pd/C). Subsequent deprotection of the silyl ether using a fluoride source (e.g., TBAF) will yield the 3-(4-hydroxyphenyl)propan-1-ol.
-
Step 4: Halogenation. The alcohol can be converted to a suitable leaving group, such as a bromide or mesylate, for the subsequent alkylation step. For example, treat the alcohol with triphenylphosphine and carbon tetrabromide to obtain the corresponding bromide.
1.2. N-Alkylation of the Aminopyrrolidine Precursor:
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve the aminopyrrolidine precursor (e.g., (R)-2-methylpyrrolidine) in a polar aprotic solvent such as acetonitrile or DMF.
-
Step 2: Addition of Reagents. Add a suitable base (e.g., potassium carbonate or triethylamine) to the solution. Then, add the synthesized linker-aryl/heteroaryl halide (from section 1.1) to the reaction mixture.
-
Step 3: Reaction Conditions. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Step 4: Work-up and Purification. After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-substituted aminopyrrolidine H3R antagonist.
1.3. Characterization:
The final product should be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Purity Analysis: HPLC to determine the purity of the compound.
Protocol 2: In Vitro Histamine H3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of synthesized compounds for the histamine H3 receptor.
2.1. Materials:
-
Cell membranes expressing human or rat H3 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (synthesized H3R antagonists).
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
2.2. Procedure:
-
Step 1: Membrane Preparation. Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer.
-
Step 2: Assay Plate Preparation. In a 96-well plate, add the assay buffer, the radioligand (at a concentration near its Kd), and either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control.
-
Step 3: Incubation. Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Step 4: Filtration. Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Step 5: Scintillation Counting. Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
2.3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vivo Assessment of H3R Antagonist Activity (Rat Dipsogenia Model)
This protocol describes an in vivo model to assess the functional antagonist activity of the synthesized compounds. H3R agonists are known to induce a drinking response (dipsogenia) in rats, which can be blocked by H3R antagonists.
3.1. Animals:
-
Male Wistar or Sprague-Dawley rats.
3.2. Procedure:
-
Step 1: Acclimatization. Acclimate the rats to the experimental conditions and handling.
-
Step 2: Compound Administration. Administer the test compound orally (p.o.) or via another desired route at various doses. Administer the vehicle to the control group.
-
Step 3: Agonist Challenge. After a specified pretreatment time (e.g., 60 minutes), administer a subcutaneous (s.c.) injection of the H3R agonist R-α-methylhistamine to induce drinking behavior.
-
Step 4: Observation. Immediately after the agonist injection, place the rats in individual cages with a pre-weighed water bottle. Measure the water consumption over a defined period (e.g., 30 minutes).
-
Step 5: Data Analysis. Compare the water intake in the compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of the agonist-induced drinking response for each dose of the test compound. Determine the ED₅₀ value (the dose that produces 50% of the maximal inhibitory effect).
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The βγ subunits of the G-protein can also directly modulate ion channels.
Caption: Signaling pathway of the histamine H3 receptor and the mechanism of action of aminopyrrolidine antagonists.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel aminopyrrolidine-based H3R antagonists.
Caption: General workflow for the synthesis and evaluation of aminopyrrolidine-based H3R antagonists.
References
Troubleshooting & Optimization
High-performance liquid chromatography (HPLC) purification of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride. It is intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape is a common issue, particularly with polar and basic compounds like the target molecule.
-
Peak Tailing: This is often caused by secondary interactions between the basic amine group of your compound and residual acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase Modifier. Add a basic modifier to the mobile phase to compete with your analyte for active sites on the stationary phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5% (v/v) is often effective.[1]
-
Solution 2: Adjust pH. Ensure the mobile phase pH is appropriate. For basic analytes, a higher pH can suppress the ionization of silanol groups, but care must be taken not to exceed the column's pH stability range.
-
Solution 3: Column Choice. Consider using a base-deactivated column or a column with a polar-embedded stationary phase, which is more suitable for polar compounds.[1]
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the amount of sample injected onto the column. If a larger sample load is necessary, consider scaling up to a larger dimension preparative column.
-
-
2. Poor Resolution or No Separation of Enantiomers
-
Question: I am not getting good separation between the (S) and potential (R)-enantiomer. How can I improve the resolution?
-
Answer: Achieving good enantiomeric separation is critical and depends heavily on the chiral stationary phase (CSP) and mobile phase conditions.
-
Solution 1: Select the Right Chiral Column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of chiral compounds, including amines.[1] Cyclofructan-based CSPs are also a good option, particularly in polar organic mode.
-
Solution 2: Optimize the Mobile Phase.
-
Normal Phase: A common mobile phase for chiral separations on polysaccharide columns is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol). The ratio of these solvents significantly impacts selectivity.
-
Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., 0.1% TFA or 0.1% DEA) can dramatically improve peak shape and resolution.
-
-
Solution 3: Adjust Flow Rate and Temperature. Lower flow rates often improve chiral resolution. Temperature also plays a critical role; decreasing the temperature can sometimes enhance separation, though it may increase analysis time and backpressure.
-
3. Inconsistent Retention Times
-
Question: The retention time of my compound is shifting between runs. What could be the cause?
-
Answer: Retention time instability can be caused by several factors.
-
Solution 1: Column Equilibration. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly important when using mobile phases with additives.
-
Solution 2: Mobile Phase Preparation. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Solution 3: Temperature Control. Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Solution 4: Check for Leaks. Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect flow rate, leading to inconsistent retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for the purification of this compound?
A1: For chiral purification, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are a good starting point due to their broad applicability for chiral amines.[1] For achiral purification or impurity profiling, a reversed-phase C18 column is commonly used. Given the polar nature of the molecule, a column with a polar-embedded phase or a base-deactivated C18 column can help to minimize peak tailing.
Q2: What are some common impurities I should look for?
A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation.
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomeric impurity.
-
Unprotected (S)-3-Aminopyrrolidine: If the Cbz protecting group is cleaved.
-
Starting materials: Depending on the synthetic route, residual starting materials may be present.
-
By-products of Cbz-protection: Such as dibenzyl carbonate or benzyl alcohol, which can form from the decomposition of benzyl chloroformate.
Q3: Is the Cbz (benzyloxycarbonyl) protecting group stable under typical HPLC conditions?
A3: The Cbz group is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases can lead to its cleavage. The use of 0.1% trifluoroacetic acid (TFA) in the mobile phase is a standard condition and is generally considered safe for Cbz-protected compounds during the timeframe of an HPLC run. If you suspect deprotection is occurring (indicated by the appearance of a new, more polar peak), it is advisable to verify the stability of your compound in the mobile phase offline.
Q4: How can I confirm the identity of the purified product and its enantiomeric purity?
A4: The identity of the purified this compound can be confirmed using techniques such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The enantiomeric purity should be determined using an analytical chiral HPLC method, comparing the peak area of the desired (S)-enantiomer to that of the (R)-enantiomer.
Data Presentation
The following table provides illustrative HPLC parameters for the chiral separation of Cbz-protected aminopyrrolidines. Optimal conditions for this compound may vary depending on the specific instrumentation and column used.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic Mode) |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | L-column2 ODS |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/DEA (90:10:0.1, v/v/v) | Acetonitrile/10 mM Ammonium Acetate (pH 4.5) (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Rt (S)-enantiomer | ~ 8.5 min | ~ 6.2 min |
| Expected Rt (R)-enantiomer | ~ 10.2 min | ~ 7.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
Note: These are example parameters and should be optimized for your specific application.
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol provides a starting point for developing an analytical method to assess the enantiomeric purity of this compound.
-
Column Selection:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
-
Polar Organic Mode:
-
Mobile Phase C: Acetonitrile/Methanol (90:10, v/v) + 0.1% TEA
-
-
Run isocratic separations with each mobile phase to determine which provides the best initial separation.
-
-
Optimization:
-
Adjust the ratio of the strong solvent (alcohol or more polar organic) to the weak solvent to optimize retention time and resolution.
-
Evaluate the effect of different basic additives (DEA, TEA, or butylamine) and their concentration (0.05% to 0.2%).
-
Optimize the flow rate (typically between 0.5 and 1.5 mL/min) and column temperature (e.g., 20°C, 25°C, 30°C) to achieve baseline separation with good peak shape.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Preparative HPLC Purification
This protocol outlines a general procedure for the purification of this compound on a preparative scale.
-
Method Development and Scaling:
-
Develop and optimize an analytical method as described in Protocol 1.
-
Scale up the analytical method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the crude material in the mobile phase or a minimal amount of a stronger solvent (e.g., the alcohol used in the mobile phase). Ensure the sample is fully dissolved.
-
Filter the sample solution to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Collect fractions corresponding to the peak of the desired (S)-enantiomer.
-
-
Post-Purification:
-
Analyze the collected fractions for purity and enantiomeric excess using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC purification.
References
Identifying and minimizing common impurities in (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, with a focus on identifying and minimizing common impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing (S)-1-Cbz-3-Aminopyrrolidine?
A1: The primary synthesis route involves the protection of the amino group of (S)-3-aminopyrrolidine using benzyl chloroformate (Cbz-Cl).[1][2] This reaction, known as Cbz-protection, masks the nucleophilicity of the amine, allowing for selective reactions at other sites in the molecule.[1][3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]
Q2: Why is temperature control crucial during the Cbz-protection step?
A2: Maintaining a low temperature (typically 0 °C) is critical to prevent side reactions and degradation.[2] Benzyl chloroformate is highly reactive and can decompose or react with solvents and other species at elevated temperatures.[5] Lower temperatures also help to prevent potential racemization when working with chiral substrates like α-amino acids.[2]
Q3: What are the most common impurities I should be aware of?
A3: Common impurities include unreacted (S)-3-aminopyrrolidine, benzyl alcohol (a hydrolysis product of Cbz-Cl), and di-Cbz protected species if there are multiple amine sites. Over-alkylation products from impurities in the Cbz-Cl reagent can also occur.
Q4: How is the final hydrochloride salt formed?
A4: After the Cbz-protection is complete and the product is isolated, it is typically dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt, which aids in purification and improves stability.
Q5: What analytical method is best for determining the purity of my product?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and quantifying impurities. A pre-column derivatization step may be used for compounds lacking a strong chromophore to enhance detection.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Degradation of Cbz-Cl reagent. 3. Product loss during work-up/extraction. 4. Inefficient precipitation of the HCl salt. | 1. Monitor reaction progress using TLC or HPLC. 2. Use fresh, high-purity Cbz-Cl. Cbz-Cl is moisture-sensitive and degrades over time.[1][5] 3. Ensure pH is correct during aqueous extractions to prevent the product from remaining in the aqueous layer. Perform multiple extractions with smaller solvent volumes. 4. Use a dry solvent for precipitation and ensure the HCl solution is anhydrous. |
| Presence of Benzyl Alcohol Impurity | Hydrolysis of benzyl chloroformate due to moisture in the reaction.[5] | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Purify the crude product via column chromatography before salt formation. |
| Unreacted Starting Material Detected | 1. Insufficient Cbz-Cl used. 2. Poor quality Cbz-Cl. 3. Reaction time was too short. | 1. Use a slight excess (1.05-1.2 equivalents) of Cbz-Cl.[6] 2. Verify the purity of the Cbz-Cl reagent. 3. Allow the reaction to proceed for a longer duration, monitoring by TLC/HPLC until the starting material is consumed. |
| Formation of an Unknown, Higher Molecular Weight Impurity | This may be a di-benzylated or other over-alkylation byproduct, potentially from impurities in the Cbz-Cl. | 1. Add the Cbz-Cl solution dropwise to the reaction mixture to avoid localized high concentrations.[6][7] 2. Ensure the reaction temperature is kept low (0 °C). 3. Use a high-purity source of benzyl chloroformate. |
| Product is an Oil, Not a Solid | The free base form of (S)-1-Cbz-3-Aminopyrrolidine is often an oil or low-melting solid.[8] The hydrochloride salt may also be slow to crystallize. | 1. Ensure complete conversion to the hydrochloride salt by adding a sufficient amount of HCl solution. 2. Try triturating the oil with a non-polar solvent (e.g., hexane or pentane) to induce crystallization. 3. Use seeding crystals from a previous successful batch if available. |
Impact of Reaction Conditions on Purity
The following table summarizes illustrative data on how different reaction parameters can affect the purity of the final product.
| Parameter | Condition A | Purity (%) | Condition B | Purity (%) | Key Impurity Noted |
| Temperature | 0 °C | 98.5% | 25 °C (Room Temp) | 92.1% | Benzyl Alcohol, Unknowns |
| Cbz-Cl Addition | Dropwise over 30 min | 99.1% | Added all at once | 95.5% | Higher MW Impurities |
| Atmosphere | Nitrogen | 99.2% | Air (open flask) | 96.8% | Benzyl Alcohol |
| Base Used | NaHCO₃ | 98.8% | Triethylamine (Et₃N) | 98.6% | (Minimal Difference) |
Section 3: Experimental Protocols
Protocol 1: Synthesis of (S)-1-Cbz-3-Aminopyrrolidine
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (S)-3-aminopyrrolidine (1.0 eq) and dichloromethane (DCM, 10 mL per gram of amine).
-
Base Addition : Add sodium bicarbonate (NaHCO₃, 2.5 eq) dissolved in water (10 mL per gram of amine).
-
Cooling : Cool the biphasic mixture to 0 °C in an ice bath.
-
Cbz-Cl Addition : Dissolve benzyl chloroformate (1.1 eq) in DCM (2 mL). Add this solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring : Monitor the reaction's completion by TLC or LC-MS to confirm the absence of the starting amine.
-
Work-up : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-Cbz-3-aminopyrrolidine, typically as a viscous oil.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution : Dissolve the crude (S)-1-Cbz-3-aminopyrrolidine free base in anhydrous diethyl ether (10 mL/g).
-
Precipitation : While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation ceases and the solution becomes acidic (check with pH paper).
-
Crystallization : Continue stirring the resulting slurry for 1-2 hours at room temperature or 0 °C to maximize crystal formation.
-
Isolation : Collect the white solid by vacuum filtration.
-
Washing : Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying : Dry the solid product under vacuum to obtain this compound.
Section 4: Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of (S)-1-Cbz-3-Aminopyrrolidine HCl.
Common Impurity Formation Pathways
Caption: Formation pathways for the desired product and common impurities.
Troubleshooting Decision Tree
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. grokipedia.com [grokipedia.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Troubleshooting low reaction yields in the synthesis of aminopyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reaction yields in the synthesis of aminopyrrolidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields and other common problems during the synthesis of aminopyrrolidine derivatives.
Issue: Significantly Lower Than Expected Product Yield
Low product yield is a common issue that can arise from various factors throughout the synthetic process. A systematic approach is crucial to identify and resolve the root cause.
Q1: My reaction shows low conversion of starting materials. What are the potential causes and how can I improve it?
A1: Low conversion is often due to suboptimal reaction conditions or reagent issues. Consider the following:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An increase in temperature can sometimes improve the reaction rate, but it may also lead to side product formation. A systematic optimization of both time and temperature is recommended.
-
Reagent Stoichiometry and Quality: Ensure that all reagents are used in the correct stoichiometric ratios. The purity of starting materials, reagents, and solvents is critical. Impurities can deactivate catalysts or participate in side reactions.[2] Use of anhydrous solvents is often necessary as moisture can quench reagents or catalyze hydrolysis of intermediates.
-
Catalyst Activity: Catalyst deactivation is a common reason for incomplete reactions. The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure the catalyst is fresh or properly activated. In some cases, increasing the catalyst loading can improve conversion.
Q2: I'm observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
A2: The formation of side products directly consumes starting materials and reduces the yield of the desired product. Here are some common side reactions and mitigation strategies:
-
Over-alkylation or Di-alkylation: In reductive amination, the product amine can sometimes react further with the aldehyde or ketone starting material. This can be minimized by using a stoichiometric amount of the amine and adding the reducing agent portion-wise.
-
Hydrolysis of Intermediates: Imines and other intermediates can be susceptible to hydrolysis, especially in the presence of water and acid or base. Performing the reaction under anhydrous conditions and controlling the pH can prevent this.
-
Elimination Reactions: Depending on the substrate structure, elimination reactions can compete with the desired cyclization or substitution. This is often influenced by the choice of base and reaction temperature. Using a non-nucleophilic, sterically hindered base and maintaining a lower reaction temperature can favor the desired reaction pathway.
Q3: I'm having difficulty purifying my aminopyrrolidine derivative, leading to product loss.
A3: Purification is a critical step where significant product loss can occur.
-
Column Chromatography: Aminopyrrolidines can be challenging to purify by column chromatography due to their polarity, which can cause streaking on silica gel. A common technique is to use a solvent system with a small amount of a basic modifier, like triethylamine or ammonia in methanol, to improve the peak shape and recovery.
-
Crystallization: If the product is a solid, crystallization is an effective purification method. Screening different solvent systems is key to finding conditions that provide good crystal formation and effectively exclude impurities.
-
Cation-Exchange Chromatography: This technique can be particularly useful for purifying basic compounds like aminopyrrolidines, as it allows for the separation from neutral or acidic impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of N-Boc protected aminopyrrolidines?
A1: A frequent issue is incomplete deprotection of the Boc group in a previous step or incomplete reaction during the introduction of the Boc group. For Boc protection, ensure you are using a sufficient excess of Boc anhydride and an appropriate base. For deprotection, stronger acidic conditions (e.g., 4M HCl in dioxane) or longer reaction times with TFA may be necessary.[4][5] Monitoring the reaction by TLC is crucial to ensure complete conversion.
Q2: How do I choose the right solvent for my aminopyrrolidine synthesis?
A2: The choice of solvent can significantly impact the reaction yield. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used. The optimal solvent depends on the specific reaction and substrates. It is advisable to perform small-scale screening experiments with different solvents to identify the best one for your system.[6]
Q3: Can steric hindrance in my substrates affect the reaction yield?
A3: Yes, bulky substituents on either the amine or the electrophile can significantly slow down the reaction rate and lead to lower yields. In such cases, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times, or switch to a more reactive catalyst or reagent.
Data Presentation
Table 1: Effect of Solvent on Pyrrolidinone Synthesis Yield
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | H₂O | 80 | 70 |
| 2 | C₂H₅OH | 15 | 89 |
| 3 | H₂O-C₂H₅OH | 60 | 78 |
| 4 | CH₃OH | 35 | 72 |
| 5 | CH₂Cl₂ | 40 | 62 |
| 6 | CH₃CN | 35 | 68 |
| Data adapted from a study on the synthesis of substituted 3-pyrrolin-2-ones under ultrasound irradiation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of the dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for [3+2] Cycloaddition
-
To a solution of the imine (1.0 eq) and the alkene (1.2 eq) in an anhydrous solvent (e.g., toluene, DCM) under an inert atmosphere, add the catalyst (e.g., a silver or copper salt, 5-10 mol%).
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor its progress by TLC.
-
Once the reaction is complete, filter off the catalyst if it is heterogeneous, or quench the reaction as appropriate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
On a TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a co-spot (starting material and reaction mixture in the same spot) in a third lane.[1][7]
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., ninhydrin for primary amines).
-
The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. How To [chem.rochester.edu]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Coupling Reactions with (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for coupling partners with (S)-1-Cbz-3-Aminopyrrolidine hydrochloride. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in this compound and how does it affect the coupling reaction?
A1: The hydrochloride salt enhances the stability and shelf-life of the aminopyrrolidine derivative. However, in a coupling reaction, the amine hydrochloride is not nucleophilic. Therefore, a base must be added to neutralize the salt and liberate the free amine, which can then react with the activated carboxylic acid. Typically, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used for this purpose. An excess of the base (typically 1.5-2.0 equivalents) is recommended to ensure complete neutralization.[1]
Q2: Which coupling reagents are most effective for reactions with this compound?
A2: The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners and the desired reaction kinetics. Common and effective classes of coupling reagents include:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[2]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are highly effective, especially for challenging or sterically hindered couplings, often resulting in higher yields and faster reaction times.[1]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency.
Q3: How can I minimize the risk of racemization during the coupling reaction?
A3: Racemization can be a concern when dealing with chiral amines. To minimize this risk:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered base like DIPEA.[2]
-
Add a Racemization Suppressant: Additives such as HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[3]
-
Control the Temperature: Lowering the reaction temperature can help to reduce the rate of epimerization.[2]
Q4: What are the best solvents for this type of coupling reaction?
A4: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are most commonly used.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of the hydrochloride salt. | Ensure at least 1.5-2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) are used. |
| Inefficient activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU, especially for hindered substrates. Ensure the coupling reagent is fresh and anhydrous. | |
| Poor solubility of starting materials. | Try a different solvent system (e.g., DMF instead of DCM) or use a co-solvent. Ensure all reactants are fully dissolved before proceeding.[2] | |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Presence of Multiple Products | Epimerization at the chiral center. | Use a non-nucleophilic base, add a racemization suppressant (HOBt, HOAt), and consider lowering the reaction temperature.[2] |
| Guanidinylation of the amine. | This can occur with excess uronium/aminium reagents like HATU. Use a slight excess of the carboxylic acid relative to the coupling reagent.[2] | |
| Difficulty in Product Purification | Contamination with urea byproduct (from carbodiimide reagents like EDC). | Perform an acidic workup by washing the reaction mixture with dilute acid (e.g., 5% citric acid or 1 M HCl) to remove the water-soluble urea byproduct.[1][2] |
| Product and starting materials have similar polarity. | Optimize column chromatography conditions, such as using a different solvent system, a shallower gradient, or a different stationary phase.[2] |
Data Presentation: Comparison of Common Coupling Conditions
The following tables provide a qualitative and semi-quantitative comparison of common coupling reagents and bases for amide bond formation with aminopyrrolidine derivatives. The exact yields can vary significantly based on the specific carboxylic acid partner and reaction scale.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Reactivity | Typical Reaction Time | Key Advantages | Common Issues |
| EDC/NHS | Moderate | 12-24 hours | Cost-effective, readily available, water-soluble byproducts are easily removed.[1] | Slower reaction rates, may be less effective for hindered substrates. |
| HATU | High | 2-4 hours | High efficiency, fast reaction times, effective for hindered substrates.[1] | More expensive, can lead to guanidinylation side products if not used correctly.[2] |
| DIC/HOBt | Moderate-High | 4-12 hours | Good for minimizing racemization, urea byproduct is more soluble than that of DCC. | Can still be less efficient than HATU for very challenging couplings. |
| PyBOP | High | 2-6 hours | High efficiency and rapid reaction times. | Can be more expensive than carbodiimides. |
Table 2: Influence of Base on the Reaction
| Base | Type | Key Characteristics |
| DIPEA | Non-nucleophilic, sterically hindered | Ideal for minimizing racemization and other side reactions. Recommended for use with this compound.[1][2] |
| TEA | Non-nucleophilic | A common alternative to DIPEA, though slightly more nucleophilic which can sometimes lead to side reactions. |
| Pyridine | Nucleophilic | Generally not recommended as it can act as a nucleophile and participate in side reactions. |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/NHS
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
DIPEA (1.5 eq)
-
Anhydrous DMF or DCM
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the active NHS ester.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.5 eq) to neutralize the salt.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Amide Coupling using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add an additional small amount of DIPEA if needed to ensure the solution is basic.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
Overcoming challenges in the stereoselective synthesis of substituted aminopyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of substituted aminopyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of substituted aminopyrrolidines?
A1: The key factors influencing diastereoselectivity include:
-
Substrate Control: Existing stereocenters in the starting material or precursors can direct the approach of reagents to a specific face of the molecule due to steric hindrance.[1]
-
Reagent Control: The choice of reagents, such as bulky reducing agents or chiral catalysts, can significantly influence the stereochemical outcome. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can lead to opposite diastereomers with high selectivity.[1]
-
Reaction Conditions: Parameters like temperature, solvent, and reaction time play a crucial role. Lowering the reaction temperature often enhances diastereoselectivity by amplifying small energy differences between diastereomeric transition states.[1]
-
Intermediate Geometry: The formation of specific intermediates, such as planar N-acyliminium ions or chelated transition states, can dictate the facial selectivity of a subsequent reaction step.[1]
Q2: How can I improve a low diastereomeric ratio (d.r.) in my reaction?
A2: A low diastereomeric ratio suggests a small energy difference between the competing transition states. To improve the d.r., consider the following troubleshooting steps:[1]
-
Lower the Reaction Temperature: This can increase the energy difference between the transition states leading to the different diastereomers.[1]
-
Change the Solvent: Solvents can affect the conformation of the substrate and the solvation of the transition state. Experiment with a range of both polar and non-polar solvents.[1]
-
Modify the Substrate: Introducing bulkier protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial bias.
-
Alter the Reagent: Switching to a more sterically demanding or a chelating reagent can improve selectivity.
-
Check Reagent Purity: Ensure all reagents, especially catalysts and substrates, are pure, as impurities can negatively impact selectivity.[1]
Q3: My enantioselective reaction is giving a low enantiomeric excess (e.e.). What are the common causes and solutions?
A3: Low enantiomeric excess can stem from several factors:
-
Catalyst Inactivity or Decomposition: The chiral catalyst may not be active enough or could be decomposing under the reaction conditions. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere) and consider increasing the catalyst loading.
-
Suboptimal Ligand: The chiral ligand may not be providing a sufficiently differentiated energetic pathway for the two enantiomers. Screening different ligands is often necessary.
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration can all impact enantioselectivity. A systematic optimization of these parameters is recommended.
-
Racemization: The product may be racemizing under the reaction conditions. Consider running the reaction for a shorter duration or at a lower temperature.
Q4: What are some common protecting group strategies for the nitrogen atom in aminopyrrolidine synthesis, and what issues can arise?
A4: Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl (Bn). The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal.[2][3][4][5][6]
-
Boc Group: Stable to a wide range of non-acidic conditions and is readily removed with acid (e.g., TFA). It is widely used in modern organic synthesis.[3][4][6]
-
Cbz Group: Removed by catalytic hydrogenation, which is a mild method. However, it may not be compatible with molecules containing other reducible functional groups.
-
Benzyl Group: Also removed by catalytic hydrogenation. It can sometimes be challenging to remove in the presence of other functional groups.
Issues that can arise include difficulty in removing the protecting group without affecting other parts of the molecule and the influence of the protecting group on the stereochemical outcome of reactions.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Reductive Amination to Form a 2-Substituted Pyrrolidine
-
Symptom: The reaction yields the wrong diastereomer or a poor ratio of diastereomers (e.g., close to 1:1).[1]
-
Potential Cause: The reducing agent is not selective for one face of the imine or iminium intermediate.[1]
-
Troubleshooting Steps:
-
Switch the Reducing Agent: The choice of hydride source is crucial. For instance, in certain syntheses, switching from a less bulky reducing agent to a more sterically demanding one, or vice-versa, can dramatically alter the diastereoselectivity.[1] For example, LiBHEt₃ and DIBAL-H/LiHMDS have been shown to produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99) in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines.[1]
-
Modify the N-Substituent: A bulkier substituent on the nitrogen can enhance facial shielding of the intermediate, leading to improved diastereoselectivity.
-
Lower the Reaction Temperature: Performing the reduction at a lower temperature (e.g., -78 °C) can improve selectivity.[1]
-
Issue 2: Low Yield and/or Selectivity in [3+2] Cycloaddition Reactions
-
Symptom: The desired pyrrolidine product is obtained in low yield, or with poor regio- or diastereoselectivity.
-
Potential Cause:
-
Inefficient generation of the azomethine ylide.
-
Poor orbital overlap in the transition state.
-
Unfavorable steric interactions.
-
-
Troubleshooting Steps:
-
Vary the Catalyst: For metal-catalyzed cycloadditions, screening different metal salts and ligands is essential. For example, Ag₂CO₃ has been used effectively as a catalyst in the 1,3-dipolar cycloaddition of azomethine ylides.[7][8]
-
Change the Solvent: The polarity of the solvent can influence the stability of the dipole and the transition state geometry.
-
Modify the Dipolarophile: The electronic and steric properties of the dipolarophile can significantly impact the reaction outcome.
-
Alter the N-Substituent on the Azomethine Ylide Precursor: The nature of the N-substituent can influence the stability and reactivity of the azomethine ylide.
-
Issue 3: Unsuccessful Enantioselective Alkylation of a Proline Derivative
-
Symptom: The alkylation reaction results in a racemic or nearly racemic product.
-
Potential Cause:
-
The enolate geometry is not well-defined.
-
The chiral auxiliary or catalyst is not effectively controlling the approach of the electrophile.
-
-
Troubleshooting Steps:
-
Change the Base and/or Solvent: The choice of base (e.g., LDA, KHMDS) and solvent (e.g., THF, toluene) can influence the aggregation state and geometry of the lithium enolate, thereby affecting the stereochemical outcome.
-
Modify the "Temporary" Group in Chiral Auxiliaries: In strategies using chiral auxiliaries like imidazolidinones derived from proline, the nature of the condensing aldehyde (the "temporary" group) can dictate the stereoselectivity, allowing for access to either cis or trans products.[9]
-
Add a Lewis Acid: The presence of a Lewis acid can promote the formation of a more rigid, chelated transition state, leading to higher stereoselectivity.[7]
-
Vary the Electrophile: The size and reactivity of the electrophile can also influence the diastereoselectivity.[9]
-
Data Presentation
Table 1: Influence of Reducing Agent on Diastereoselectivity in the Synthesis of N-tert-butanesulfinyl-2-substituted Pyrrolidines.
| Entry | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| 1 | LiBHEt₃ | 99:1 | [1] |
| 2 | DIBAL-H/LiHMDS | 1:99 | [1] |
Table 2: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition Reaction.
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| 1 | Ag₂CO₃ | >95:5 | N/A | [7][8] |
| 2 | Cu(I)/(S)-TF-BiphamPhos | >20:1 | 96% | [10] |
| 3 | Pd(0)/Phosphoramidite L12 | High | High | [11] |
Experimental Protocols
Key Experiment: Diastereoselective Reductive Amination
Objective: To synthesize a 2-substituted pyrrolidine with high diastereoselectivity via reductive amination of a suitable precursor.
Methodology:
-
Formation of the Imine/Iminium Intermediate: To a solution of the starting amino ketone or amino aldehyde in an appropriate solvent (e.g., THF, CH₂Cl₂), add a suitable acid catalyst (e.g., acetic acid) if necessary. The reaction is typically stirred at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the chosen reducing agent (e.g., LiBHEt₃ in THF) dropwise to the solution. The reaction progress is monitored by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diastereomer.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Troubleshooting guide for enantioselective alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Techniques for improving the enantiomeric purity of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride
Technical Support Center: (S)-1-Cbz-3-Aminopyyrrolidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions for improving the enantiomeric purity of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric purity and why is it important for this compound?
A1: Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the prevalence of one enantiomer over the other in a mixture. For chiral compounds used in pharmaceuticals, such as this compound, achieving high enantiomeric purity is critical. Different enantiomers can have vastly different pharmacological and toxicological profiles.[1] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] Therefore, regulatory agencies mandate the use of single-enantiomer drugs to ensure safety and efficacy.
Q2: What are the primary methods for improving the enantiomeric purity of a chiral amine like this one?
A2: The main strategies for enhancing the enantiomeric purity of a chiral amine fall into three categories:
-
Classical Resolution via Diastereomeric Salt Formation: This robust and scalable method involves reacting the racemic or enantiomerically-enriched amine with a chiral acid to form diastereomeric salts.[2][3][4] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2]
-
Chiral Chromatography (HPLC or SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[1][5] It is highly effective but can be expensive for large-scale production.[4]
-
Enzymatic Resolution: This method uses an enzyme as a biocatalyst to selectively react with one enantiomer, allowing the unreacted enantiomer to be isolated with high purity. This technique offers excellent enantioselectivity under mild conditions.[6]
Q3: How do I measure the enantiomeric purity of my sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[1][5] The process typically involves developing a method using a suitable Chiral Stationary Phase (CSP) that can resolve the two enantiomers. Other methods include chiral gas chromatography (GC), often after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of diastereomeric salts during crystallization. | 1. Incorrect solvent choice; solubilities of the two diastereomeric salts are too similar. 2. Crystallization temperature is too high or too low. 3. Rate of cooling is too fast, leading to co-precipitation. | 1. Screen a variety of solvents (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; or mixtures with water) to maximize the solubility difference.[3] 2. Optimize the crystallization temperature profile. Experiment with different holding temperatures. 3. Employ a slow, controlled cooling ramp to allow for selective crystallization. |
| Low yield of the desired (S)-enantiomer after resolution. | 1. The chosen chiral resolving agent forms a more soluble salt with the desired (S)-enantiomer. 2. Multiple recrystallization steps are needed, leading to material loss. 3. Incomplete precipitation of the diastereomeric salt. | 1. Try the opposite enantiomer of the resolving agent (e.g., if using L-tartaric acid, try D-tartaric acid). This will precipitate the salt of the (R)-enantiomer, leaving the desired (S)-enantiomer in the mother liquor. 2. Minimize the number of recrystallization steps by carefully optimizing the conditions of the initial crystallization. 3. Ensure the solution is sufficiently supersaturated and allow adequate time for crystallization to complete.[3] |
| No separation of enantiomers on Chiral HPLC. | 1. The selected Chiral Stationary Phase (CSP) is not suitable for this compound. 2. The mobile phase composition is not optimal. 3. The amine group interferes with the chiral recognition mechanism. | 1. Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak AD-H, or Pirkle-type like Whelk-O 1).[5][9] 2. Systematically vary the mobile phase (e.g., hexane/isopropanol for normal phase, or methanol/acetonitrile with acidic/basic additives for reversed-phase or polar organic modes).[1] 3. Consider pre-column derivatization of the amine with a suitable agent (e.g., a sulfonyl chloride) to form a derivative that may separate more effectively.[9] |
| Enantiomeric excess (e.e.) does not improve after recrystallization. | 1. The compound may form a racemic conglomerate or solid solution, which is not easily separable by simple recrystallization. 2. The initial e.e. is too low for fractional crystallization to be effective. | 1. This technique is most effective when the initial e.e. is already reasonably high (>80-90%). Below this, classical resolution or chromatography is more suitable. 2. If a racemic compound is suspected, classical resolution is the required method. |
Experimental Protocols & Data
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method remains a cost-effective and scalable technique for separating enantiomers.[2][4] It relies on the formation of diastereomeric salts with distinct physical properties.[2] Tartaric acid and its derivatives are common resolving agents for amines.[2]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for enantiomeric purification by diastereomeric salt resolution.
Protocol: Resolution with L-Tartaric Acid
-
Salt Formation: In a reaction vessel, dissolve 1.0 equivalent of this compound (with its initial enantiomeric purity known) in a suitable solvent such as methanol.
-
Addition of Resolving Agent: In a separate container, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure resolving agent, such as L-tartaric acid, in the same solvent.[10]
-
Crystallization: Add the resolving agent solution to the amine solution, heating gently if necessary to ensure complete dissolution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The process can take several hours.[10]
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the collected salt in a mixture of water and an organic solvent (e.g., dichloromethane). Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10 to liberate the free amine.
-
Extraction: Separate the organic layer and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess of the product using a validated chiral HPLC method.
Table 1: Example Data for Diastereomeric Resolution of Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Pure Enantiomer (%) | Final Enantiomeric Purity (e.e. %) |
| Ephedrine·HCl | (2R,3R)-DBTA·Na | Acetone | 92.5 | >99 |
| Aminodiol | (S,S)-DBTA·Na | Not Specified | 66.3 (after 36h) | >99 (after 24h) |
| (1-methyl-2-phenyl)ethylamine | (-)-Tartaric Acid | Isopropanol | 70.0 | 95 |
Data adapted from studies on similar amine resolutions for illustrative purposes.[3][10] Note: DBTA = Dibenzoyltartaric acid.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and highly accurate method for both analyzing and purifying enantiomers.[1][5] The separation occurs due to differential interactions between the enantiomers and a chiral stationary phase (CSP).[5]
Logical Flow for Chiral HPLC Method Development
Caption: Decision-making workflow for developing a chiral HPLC separation method.
Protocol: Analytical Chiral HPLC
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are versatile and widely used for separating a broad range of chiral compounds.[11]
-
Mobile Phase Preparation: Prepare a mobile phase based on the selected elution mode. For normal phase, this could be a mixture of hexane and an alcohol like ethanol or isopropanol. For polar organic mode, mixtures of acetonitrile and methanol are common. Small amounts of additives like diethylamine (for a basic analyte) or trifluoroacetic acid may be required to improve peak shape and resolution.[1]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detection at a wavelength where the Cbz-group absorbs (e.g., ~215 nm or 254 nm).
-
-
Injection & Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.
-
Calculation of Purity: Calculate the enantiomeric purity (or e.e.) using the peak areas of the (S) and (R) enantiomers:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Table 2: Example Chiral HPLC/SFC Conditions for Amines
| Compound | Column | Mobile Phase | Mode | Result |
| (R)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | Normal Phase | Resolution > 4.0 |
| Naproxen | Whelk-O 1 | Hexane/Isopropanol/Acetic Acid | Normal Phase | α = 2.1 |
| Disubstituted Piperidines | Not Specified | Not Specified | SFC | Enantiomeric ratio determined |
Data adapted from literature for illustrative method development.[5][9][12] Note: α (selectivity factor) is the ratio of retention factors; a higher value indicates better separation.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. benchchem.com [benchchem.com]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling procedures and safety precautions for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride
Technical Support Center: (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support guide provides essential information for the safe handling and use of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some safety data sheets also indicate that it may be harmful if swallowed and can cause severe skin burns and eye damage.[3][5][6][7]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are required.[1][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][5]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[5] In case of fire, flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][6][7] Recommended storage temperatures can vary, so it is best to consult the product label. Some sources suggest storage at 2-8°C.[8] It may also be necessary to handle and store it under an inert gas atmosphere.[6]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician immediately.[2][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]
Q5: What are the known incompatibilities for this compound?
A5: Avoid contact with strong oxidizing agents.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving the Compound | The compound may have limited solubility in your chosen solvent at room temperature. | Try gentle warming or sonication to aid dissolution. Consult chemical literature for common solvents used in reactions with this compound, such as methanol or dichloromethane, for deprotection or coupling reactions respectively.[9] |
| Reaction Failure or Low Yield | The compound may have degraded due to improper storage (e.g., exposure to air or moisture). | Ensure the compound has been stored under an inert atmosphere if it is air-sensitive. Use a fresh bottle of the reagent if degradation is suspected. |
| Inconsistent Experimental Results | The purity of the compound may be lower than expected. | Verify the purity of the compound by an appropriate analytical method, such as NMR or HPLC, before use. |
| Discoloration of the Compound | The compound may be unstable and could be degrading upon exposure to air or light. | Store the compound in a tightly sealed, opaque container under an inert atmosphere and in a cool, dark place. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related structures. Note that some values are for the free base or other salt forms and should be used as an approximation.
| Property | Value | Source |
| Molecular Formula | C12H17ClN2O2 | [10][11] |
| Molecular Weight | 256.73 g/mol | [3][11] |
| Appearance | White powder | [12] |
| Melting Point | >300 °C (for a related dihydrochloride salt) | [4] |
| Boiling Point | 315 °C (for the free base) | [13][14] |
| Density | 1.208 g/mL at 25 °C | [10] |
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE (lab coat, gloves, safety goggles).
-
Weighing: Use a clean, dry spatula to transfer the desired amount of this compound from its storage container to a tared weighing vessel on an analytical balance.
-
Container Sealing: Tightly reseal the storage container immediately after weighing to minimize exposure to air and moisture.
-
Dissolution: Add the weighed compound to your reaction vessel. Slowly add the desired solvent while stirring to facilitate dissolution. Gentle heating or sonication may be applied if necessary, depending on the solvent and reaction conditions.
Visual Workflow
The following diagram illustrates a logical workflow for handling a chemical spill of this compound.
Caption: Chemical spill response workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 9. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 870621-17-3 (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, CasNo.870621-17-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
Addressing challenges in the scale-up synthesis of chiral aminopyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of chiral aminopyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of chiral aminopyrrolidines from the lab to an industrial scale?
A1: Scaling up the synthesis of chiral aminopyrrolidines presents several challenges that can impact yield, purity, and cost-effectiveness. Key challenges include:
-
Maintaining Enantiomeric Purity: Ensuring high enantiomeric excess (% ee) can be difficult as subtle changes in reaction conditions (temperature, mixing, reaction time) during scale-up can affect the stereoselectivity of the reaction.[1]
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale. Inefficient heat transfer can lead to localized temperature increases, promoting side reactions and reducing selectivity.[2]
-
Purification: Methods like chiral chromatography that are effective at the lab scale may become prohibitively expensive and time-consuming for large quantities.[3] Developing scalable purification methods such as crystallization or supercritical fluid chromatography (SFC) is crucial.[4][5]
-
Cost of Goods: The cost of chiral catalysts, resolving agents, and specialized reagents can become a significant factor in the overall production cost on an industrial scale.[6]
-
Polymorphism: Consistent particle size and crystalline form of the final product are critical for formulation and bioavailability. Different batches may exhibit different polymorphic forms, which can affect the drug's properties.[1][2]
Q2: How do I choose the most suitable synthetic strategy for my target chiral aminopyrrolidine at a large scale?
A2: The choice of synthetic strategy depends on factors like the target molecule's structure, desired enantiopurity, cost considerations, and available equipment. The main strategies include:
-
Asymmetric Synthesis: This is often the preferred method as it can theoretically provide 100% of the desired enantiomer.[6][7] Methods like asymmetric reductive amination (ARA) are popular.[8] However, developing and optimizing these methods for large-scale production can be time-consuming.[1]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. Its applicability is limited by the availability of suitable chiral precursors.[3]
-
Resolution of Racemates: This involves separating a racemic mixture. While classical resolution via diastereomeric salt formation is robust and often easier to scale up, it has a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[3][9]
-
Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers high stereoselectivity under mild conditions and is a greener alternative.[10][11] The cost and stability of the enzyme can be a consideration, but immobilization can enhance reusability.[11]
Q3: What are the common side reactions to watch out for during the synthesis of substituted pyrrolidines, and how can they be mitigated?
A3: A common side reaction, particularly in reductive amination, is the formation of over-alkylated byproducts.[12] This occurs when the newly formed amine product reacts further with the carbonyl starting material. To mitigate this, you can:
-
Control Stoichiometry: Use a large excess of the amine source (e.g., ammonia or a primary amine) to outcompete the product amine.[12]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly helps to keep the concentration of the intermediate imine low, favoring its immediate reduction.[12]
-
Choice of Reducing Agent: Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the imine intermediate over the carbonyl starting material.[12]
Troubleshooting Guides
Chiral Purification (HPLC & SFC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Unsuitable temperature. | - Screen a variety of CSPs, such as polysaccharide-based columns.[4]- Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol) and its percentage.- Adjust the column temperature, as it can significantly impact selectivity. |
| Irreproducible retention times and/or resolution | - Inconsistent mobile phase preparation.- Fluctuations in temperature.- Insufficient column equilibration. | - Prepare fresh mobile phase for each run and ensure accurate measurements.- Use a column oven to maintain a stable temperature.[4]- Ensure the column is fully equilibrated with the mobile phase before each injection.[4] |
| Poor peak shape (e.g., tailing, fronting) | - Column overload.- Inappropriate injection solvent.- Secondary interactions with the stationary phase. | - Reduce the sample concentration or injection volume.[4]- Dissolve the sample in a solvent weaker than the mobile phase.[4]- Add a mobile phase additive (e.g., a basic additive for a basic compound) to minimize unwanted interactions.[4] |
Diastereomeric Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Co-crystallization of both diastereomers.- Unfavorable solvent system. | - Screen a variety of solvents to find one that provides a significant solubility difference between the diastereomers.- Optimize the crystallization temperature and cooling rate. |
| Failure to crystallize | - The diastereomeric salt is too soluble in the chosen solvent.- Formation of an oil instead of a solid. | - Change to a less polar solvent or a solvent mixture.- Try cooling the solution to a lower temperature or using anti-solvent addition.- If an oil forms, try scratching the inside of the flask or adding seed crystals of the desired diastereomer. |
| Low yield of the desired diastereomer | - The desired diastereomer has significant solubility in the mother liquor. | - Cool the crystallization mixture to a lower temperature to maximize precipitation.- Concentrate the mother liquor and attempt a second crystallization. |
Experimental Protocols
General Protocol for Asymmetric Reductive Amination (Lab Scale)
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine or ammonia source (1.1 - 2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by techniques like TLC or GC-MS.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines the general steps for resolving a racemic amine using a chiral acid.
-
Salt Formation: Dissolve the racemic aminopyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the solution of the resolving agent to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess of the crystallized salt using techniques like NMR spectroscopy or chiral HPLC analysis of the free amine after liberation.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free chiral amine with an organic solvent.
-
Purification: Dry the organic extracts, filter, and remove the solvent to obtain the enantiomerically enriched aminopyrrolidine.
Data Presentation
Table 1: Comparison of Chiral Synthesis Strategies
| Strategy | Typical Yield | Typical Enantiomeric Excess | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis | 70-95% | >95% ee | High theoretical yield; direct access to the desired enantiomer. | Requires development time; catalysts can be expensive.[1][6] |
| Diastereomeric Resolution | <50% (per enantiomer) | >98% de (of salt) | Robust and scalable technology.[9] | Theoretical yield is limited to 50% without a racemization step.[9] |
| Biocatalysis | 80-99% | >99% ee | High selectivity; mild reaction conditions; environmentally friendly.[9][11] | Enzyme cost and stability can be a concern; limited substrate scope for some enzymes.[11] |
| Chiral Pool Synthesis | Variable | >99% ee | Utilizes readily available chiral starting materials. | Limited by the availability of suitable starting materials.[3] |
Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.scirea.org [article.scirea.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Strategies for preventing racemization during the functionalization of chiral amines
Welcome to the technical support center for strategies to prevent racemization during the functionalization of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the stereochemical integrity of their molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the functionalization of chiral amines?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal amounts of both enantiomers, resulting in a loss of optical activity.[1][2] In drug development and pharmaceutical sciences, the chirality of a molecule is often crucial for its biological activity and safety. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Therefore, preventing racemization during the chemical functionalization of chiral amines is paramount to ensure the efficacy and safety of the final product.
Q2: What are the primary causes of racemization during the functionalization of chiral amines?
A2: Racemization of chiral amines can be triggered by several factors during a chemical reaction:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center, leading to racemization.[3]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as enolates or imines, are highly susceptible to racemization.[3][4] For example, the temporary removal of a proton from the chiral center can form a planar carbanion, which can be subsequently protonated from either face, yielding a racemic mixture.[3]
-
Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can facilitate the formation of racemizable intermediates like oxazolones.[3]
-
Equilibrium Processes: In some instances, racemization can be a thermodynamically favorable process that occurs spontaneously if a viable pathway for the interconversion of enantiomers exists.[3]
Q3: How does the choice of solvent impact racemization?
A3: Solvent selection plays a significant role in controlling racemization. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization. In contrast, non-polar, aprotic solvents are often preferred to maintain stereochemical integrity. However, the effect of the solvent is highly dependent on the specific reaction mechanism.[3] In certain dynamic kinetic resolutions, alcoholic solvents can act as hydrogen donors and intentionally increase the rate of racemization to improve the yield of a single enantiomer.[5]
Q4: Which protecting groups are recommended to minimize racemization?
A4: The choice of an appropriate protecting group for the amine functionality is crucial. Carbamate-based protecting groups are widely used due to their ability to be installed and removed under mild conditions. The most common ones include:
-
Boc (tert-butyloxycarbonyl): Generally stable and removed under acidic conditions.
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation, strong acids, or sodium in liquid ammonia. It is known for a low risk of racemization.
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group. The deprotection conditions are typically mild enough to prevent epimerization of the α-carbon.
Q5: How can I minimize racemization during amide bond formation (peptide coupling)?
A5: Amide bond formation is a common functionalization reaction where racemization is a significant concern, especially in peptide synthesis. Key strategies to minimize racemization include:
-
Choice of Coupling Reagents and Additives: Using coupling reagents in combination with racemization-suppressing additives is highly recommended. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization.
-
Base Selection: The strength and steric hindrance of the base are critical. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA).
-
Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.
-
Minimizing Pre-activation Time: The longer an activated amino acid is allowed to stand before the addition of the amine, the greater the risk of racemization. Therefore, it is advisable to add the coupling reagent to the mixture of the carboxylic acid, amine, and additive.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with racemization during your experiments.
Problem: Significant loss of enantiomeric excess (ee) is observed after the functionalization of my chiral amine.
Caption: Troubleshooting workflow for addressing high racemization.
Quantitative Data Summary
The following tables provide a comparison of different reagents and conditions to aid in the selection of a suitable protocol for minimizing racemization.
Table 1: Comparison of Amine Protecting Groups and Racemization Risk
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Racemization Risk |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Low |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C), strong acid (HBr/AcOH) | Low |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | Low |
Table 2: Effect of Coupling Reagents and Additives on Racemization in Peptide Synthesis
Data adapted from "A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis".
| Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) |
| Oxyma/DIC | 89.9 | 1.0 |
| HOAt/DIC | 81.4 | 3.3 |
| HOBt/DIC | 81.9 | 9.3 |
Table 3: Influence of Base on Racemization during N-Methylated Amino Acid Coupling
Data from Benoiton et al. demonstrating the effect of tertiary amine salts.
| Protected Dipeptide | Coupling Reagent | Base/Salt Condition | % Epimerization (L-D Dipeptide) |
| Z-Ala-MeLeu-OH | EEDQ | With TEA and Tosylate Salt | 15% |
| Z-Ala-Leu-OH (non-methylated) | EEDQ | With TEA and Tosylate Salt | 0.5% |
| Z-Ala-MeLeu-OH | DCC/HOSu | Free base, no tertiary amine salt | 0% (not detected) |
Experimental Protocols
Protocol 1: General Low-Racemization Amide Coupling using DIC/Oxyma
This protocol describes a general method for coupling a carboxylic acid to a chiral amine using N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization.
Materials:
-
Chiral amine
-
Carboxylic acid
-
DIC (Diisopropylcarbodiimide)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the chiral amine (1.0-1.2 eq), and Oxyma (1.0-1.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIC (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove any unreacted starting materials and reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for low-racemization amide coupling.
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol outlines the derivatization of an amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) for the determination of enantiomeric purity by HPLC.
Materials:
-
Peptide or amine derivative sample
-
6 M HCl
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M HCl
-
HPLC grade solvents (e.g., acetonitrile, water, TFA)
-
Reversed-phase C18 HPLC column
Procedure:
-
Hydrolysis (for peptides): a. Place the peptide sample in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, evaporate the HCl to dryness.
-
Derivatization: a. Redissolve the amino acid hydrolysate (or your chiral amine sample) in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. c. Add 20 µL of 1 M NaHCO₃ to make the solution basic. d. Incubate the mixture at 40°C for 1 hour. e. Stop the reaction by adding 10 µL of 2 M HCl.
-
Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in a suitable solvent (e.g., 50% acetonitrile/water). c. Inject an appropriate volume onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). e. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative. f. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100
Caption: Workflow for quantifying racemization via Marfey's method.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, a chiral building block crucial in pharmaceutical synthesis. The document outlines experimental protocols and presents comparative data for structural elucidation and purity assessment, empowering researchers to select the most appropriate methods for their specific needs.
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are critical for the characterization of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters to report include chemical shifts (δ) in ppm, multiplicity (e.g., s, d, t, q, m), coupling constants (J) in Hz, and integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Report chemical shifts (δ) in ppm.
Data Presentation:
Table 1: ¹H NMR Data for (S)-1-Cbz-3-Aminopyrrolidine (Free Base in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.39 - 7.28 | m | - | 5H | C₆H₅ |
| 5.13 | s | - | 2H | OCH₂Ph |
| 3.80 - 3.20 | m | - | 5H | Pyrrolidine H |
| 2.10 - 1.70 | m | - | 2H | Pyrrolidine H |
| 1.60 | br s | - | 2H | NH₂ |
Note: For the hydrochloride salt in D₂O, the amine protons (NH₂) will exchange with deuterium and may not be observed. The chemical shifts of adjacent protons may also be affected.
Table 2: ¹³C NMR Data for Pyrrolidine Ring [1]
| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |
| C=O (Carbamate) | 155-157 |
| C (Aromatic) | 127-137 |
| OCH₂ | 66-68 |
| Pyrrolidine C-N | 44-55 |
| Pyrrolidine C-C | 24-32 |
Note: Specific peak assignments for this compound require experimental data for the exact molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Expected Data:
-
Molecular Ion: An [M+H]⁺ peak corresponding to the protonated free base (C₁₂H₁₆N₂O₂) is expected at m/z 221.13.[2][3][4]
-
Fragmentation: Common fragmentation pathways for Cbz-protected amines involve the loss of the benzyl group or cleavage of the carbamate linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Instrument: An FTIR spectrometer.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
Table 3: Key FTIR Absorption Bands for (S)-1-Cbz-3-Aminopyrrolidine
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H stretch (amine) |
| ~3050-3030 | C-H stretch (aromatic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1500-1400 | C=C stretch (aromatic) |
| ~1250 | C-N stretch |
Purity and Enantiomeric Excess Determination
Chromatographic techniques are paramount for assessing the purity and, crucially, the enantiomeric excess of the chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The use of a chiral stationary phase (CSP) allows for the separation of the (S) and (R) enantiomers.
Experimental Protocol:
-
Column: A polysaccharide-based chiral column such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for Cbz-protected amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like this, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[5]
-
Detection: UV detection at a wavelength where the phenyl group of the Cbz moiety absorbs (e.g., 215 or 254 nm).
-
Analysis: Inject a solution of the compound and monitor the elution profile. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Alternative HPLC Method: Pre-column Derivatization
For compounds that are difficult to resolve on a chiral column, derivatization with a chiral reagent to form diastereomers can be an effective strategy. These diastereomers can then be separated on a standard achiral HPLC column.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It is particularly well-suited for the separation of enantiomers.
Experimental Protocol:
-
Column: Polysaccharide-based chiral columns are widely used.
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a polar co-solvent (modifier) such as methanol or ethanol. Additives like diethylamine may be used to improve peak shape for basic analytes.
-
Detection: UV or Mass Spectrometry (MS).
Comparison of HPLC and SFC:
Table 4: Comparison of HPLC and SFC for Chiral Analysis
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Liquid-solid partitioning | Supercritical fluid-solid partitioning |
| Mobile Phase | Organic solvents (e.g., hexane, isopropanol) | Supercritical CO₂ with organic modifiers |
| Analysis Time | Typically longer | Often faster |
| Solvent Consumption | Higher | Lower ("greener" technique) |
| Resolution | High | Often higher or complementary to HPLC |
| Cost | Generally lower initial instrument cost | Higher initial instrument cost |
Capillary Electrophoresis (CE)
Capillary electrophoresis is another high-efficiency separation technique that can be employed for chiral analysis. The addition of a chiral selector to the background electrolyte enables the separation of enantiomers.
Experimental Protocol:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution containing a chiral selector. Common chiral selectors for amines include cyclodextrins and crown ethers.[6]
-
Detection: UV detection.
Alternative Analytical Techniques:
-
Gas Chromatography (GC): While less common for this type of compound due to its polarity and low volatility, GC can be used after derivatization to a more volatile species.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for C₁₂H₁₇ClN₂O₂ to confirm the empirical formula and assess purity.[7][8]
Workflow Diagrams
Caption: General workflow for the characterization of this compound.
Caption: Logical workflow for determining the enantiomeric purity of a chiral compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR, MS, and FTIR are indispensable for structural confirmation. For the critical assessment of enantiomeric purity, chiral HPLC remains a robust and widely accessible technique. Chiral SFC offers a faster and more environmentally friendly alternative with potentially superior or complementary selectivity. Capillary electrophoresis provides another high-efficiency option for chiral separations. The choice of technique will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. This guide provides the foundational knowledge for researchers to make informed decisions in the analytical characterization of this important chiral building block.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 550378-39-7 | (S)-(+)-1-Cbz-3-aminopyrrolidine - Synblock [synblock.com]
- 4. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 5. chiraltech.com [chiraltech.com]
- 6. This compound(550378-39-7) 1H NMR spectrum [chemicalbook.com]
- 7. clariant.com [clariant.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of chiral building blocks is fundamental to the successful synthesis of complex molecular architectures. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral intermediate, and its structural integrity is often verified using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for (S)-1-Cbz-3-Aminopyrrolidine and its commonly used N-Boc and N-Fmoc protected analogues.
It is important to note that the NMR data for the hydrochloride salt of (S)-1-Cbz-3-Aminopyrrolidine was not fully available in the public domain at the time of this guide's compilation. The data presented herein for the Cbz- and Boc-protected compounds corresponds to the free base. The protonation of the amino group in the hydrochloride salt is expected to induce significant downfield shifts in the signals of adjacent protons and carbons.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for (S)-1-Cbz-3-aminopyrrolidine and its N-Boc and N-Fmoc protected counterparts in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (S)-1-Cbz-3-Aminopyrrolidine (Free Base) | Ar-H | 7.39 - 7.29 | m | - |
| CH₂-Ph | 5.13 | s | - | |
| H-3 | ~3.8 - 3.7 | m | - | |
| H-2, H-5 | ~3.6 - 3.2 | m | - | |
| H-4 | ~2.1, ~1.7 | m | - | |
| (S)-1-Boc-3-Aminopyrrolidine (Free Base) | H-3 | ~3.6 - 3.5 | m | - |
| H-2, H-5 | ~3.5 - 3.1 | m | - | |
| H-4 | ~2.0, ~1.6 | m | - | |
| C(CH₃)₃ | 1.46 | s | - | |
| (S)-1-Fmoc-3-Aminopyrrolidine | Fmoc-H | 7.77 - 7.30 | m | - |
| Fmoc-CHCH₂ | ~4.5 - 4.2 | m | - | |
| H-3 | ~4.0 - 3.8 | m | - | |
| H-2, H-5 | ~3.7 - 3.3 | m | - | |
| H-4 | ~2.2, ~1.8 | m | - |
Note: The chemical shifts for the pyrrolidine ring protons are complex and often appear as overlapping multiplets. The values provided are approximate ranges.
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| (S)-1-Cbz-3-Aminopyrrolidine (Free Base) | C=O (Cbz) | 154.8 |
| Ar-C (ipso) | 136.9 | |
| Ar-C | 128.5, 128.0, 127.9 | |
| CH₂-Ph | 67.2 | |
| C-3 | 51.5 | |
| C-2, C-5 | ~47.0, ~46.0 | |
| C-4 | 33.5 | |
| (S)-1-Boc-3-Aminopyrrolidine (Free Base) | C=O (Boc) | 154.7 |
| C(CH₃)₃ | 79.5 | |
| C-3 | 51.8 | |
| C-2, C-5 | ~47.5, ~46.5 | |
| C-4 | 34.0 | |
| C(CH₃)₃ | 28.5 | |
| (S)-1-Fmoc-3-Aminopyrrolidine | C=O (Fmoc) | 155.0 |
| Fmoc-C | 144.0, 141.4, 127.8, 127.1, 125.2, 120.0 | |
| Fmoc-CHCH₂ | ~67.5, ~47.3 | |
| C-3 | 52.0 | |
| C-2, C-5 | ~48.0, ~47.0 | |
| C-4 | 33.8 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
General Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it must dissolve the sample and its residual peaks should not overlap with signals of interest.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
The sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Insert the sample into the NMR spectrometer.
3. Data Acquisition:
-
Locking: The instrument's magnetic field is stabilized by "locking" onto the deuterium signal of the solvent.
-
Shimming: The homogeneity of the magnetic field is optimized through a process called shimming to obtain sharp spectral lines. This can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, number of scans (typically 8-16 for a moderately concentrated sample), and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Acquisition: Initiate the NMR experiment to acquire the Free Induction Decay (FID).
4. Data Processing:
-
Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have the correct Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Workflow and Data Analysis
The overall process of NMR spectral analysis follows a logical workflow from sample preparation to final data interpretation.
Caption: Workflow for NMR Spectral Analysis.
A Comparative Analysis of (S)- and (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Among the versatile chiral auxiliaries available, the enantiomeric pair of (S)- and (R)-1-Cbz-3-Aminopyrrolidine hydrochloride stands out for its utility in the construction of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides an objective comparison of these two enantiomers, supported by physicochemical data and representative experimental protocols, to aid researchers in their selection and application.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physical and chemical properties of the (S) and (R) enantiomers are, as expected, largely identical, with the exception of their optical rotation. However, even slight variations in reported values from different suppliers warrant a comparative summary for researchers.
| Property | (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride | (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride |
| CAS Number | 550378-39-7 | 870621-17-3 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol | 256.73 g/mol |
| Appearance | White to off-white powder/crystals | White to off-white powder/crystals |
| Melting Point | Not consistently reported | Not consistently reported |
| Boiling Point (Free Base) | 315 °C (lit.) | 315 °C (lit.) |
| Density (Free Base) | 1.155 g/mL at 25 °C (lit.) | 1.155 g/mL at 25 °C (lit.) |
| Refractive Index (Free Base) | n20/D 1.548 (lit.) | n20/D 1.548 (lit.) |
| Optical Rotation | [α]²⁰/D +2 to +4° (c=1 in Methanol) (for the free base) | [α]²⁰/D -2 to -4° (c=1 in Methanol) (for the free base)[1] |
Role in Asymmetric Synthesis: Stereochemical Control
Both (S)- and (R)-1-Cbz-3-aminopyrrolidine serve as invaluable chiral synthons. The pyrrolidine ring offers a rigid scaffold, while the primary amine at the C-3 position provides a nucleophilic center for further functionalization. The carbobenzyloxy (Cbz) protecting group on the ring nitrogen ensures its stability during various reaction conditions and can be readily removed via hydrogenolysis.
The critical value of these enantiomers lies in their ability to introduce a specific stereocenter into a target molecule. When used as a chiral auxiliary, the stereochemistry of the final product is dictated by the chirality of the aminopyrrolidine used. For instance, in a diastereoselective reaction, coupling with the (S)-enantiomer will preferentially lead to one diastereomer, while the (R)-enantiomer will yield the opposite diastereomer. This predictable stereochemical control is fundamental to modern drug design and development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.
Experimental Protocols and Performance Data
While direct, side-by-side comparative studies with quantitative yields and enantiomeric excess under identical conditions are not extensively published, the following sections provide detailed protocols for key synthetic transformations and report typical performance data where available. It is a well-established principle in asymmetric synthesis that the use of an opposite enantiomer of a chiral auxiliary will result in the formation of the opposite enantiomer of the product, generally with a comparable yield and level of stereoselectivity.
N-Alkylation via Reductive Amination
Reductive amination is a widely used method for the formation of C-N bonds. The following is a representative protocol for the N-alkylation of the primary amine of (S)-1-Cbz-3-aminopyrrolidine.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Expected Performance:
While specific comparative data is scarce, yields for reductive amination reactions are typically in the range of 70-95%, depending on the substrate. The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the final product will be high, dictated by the chirality of the starting aminopyrrolidine.
N-Acylation to Form Amides
The formation of an amide bond is another common transformation involving these chiral building blocks, often employed in the synthesis of peptidomimetics and other bioactive molecules.
Experimental Protocol:
-
Dissolve (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) in a suitable solvent like DCM or N,N-dimethylformamide (DMF).
-
Add a base such as triethylamine or diisopropylethylamine (DIEA) (2.2 eq) to neutralize the hydrochloride and the acid byproduct of the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure N-acyl product.
Expected Performance:
N-acylation reactions are generally high-yielding, often exceeding 90%. The stereochemical integrity of the chiral center is typically maintained throughout the reaction.
Applications in Drug Discovery and Development
Both enantiomers of 1-Cbz-3-aminopyrrolidine hydrochloride are key intermediates in the synthesis of a variety of pharmacologically active compounds.
-
(S)-Enantiomer: This isomer is a crucial building block for the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes. It has also been utilized in the development of inhibitors for other enzymes, such as Cathepsin S, which is implicated in autoimmune diseases.
-
(R)-Enantiomer: The (R)-enantiomer is also employed in the synthesis of DPP-4 inhibitors, often leading to the enantiomeric drug candidate compared to when the (S)-isomer is used. Its application extends to the creation of various other chiral molecules with potential therapeutic applications.
Visualizing Synthetic Workflows and Stereochemical Logic
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and the logical relationship of using either the (S) or (R) enantiomer in a synthesis.
Caption: Generalized workflow for the synthesis of chiral products using either the (S) or (R) enantiomer.
References
A Comparative Guide to the Synthetic Utility of (S)-1-Cbz-3-Aminopyrrolidine and (S)-1-Boc-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, chiral building blocks are indispensable tools for the construction of complex molecular architectures with defined stereochemistry. Among these, derivatives of 3-aminopyrrolidine are frequently employed scaffolds in the synthesis of a wide array of biologically active compounds. The choice of the protecting group for the pyrrolidine nitrogen is a critical strategic decision that can significantly influence the outcome of a synthetic sequence. This guide provides an objective, data-driven comparison of two of the most commonly used N-protected (S)-3-aminopyrrolidine derivatives: (S)-1-Cbz-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine.
Introduction to Cbz and Boc Protecting Groups
The benzyl chloroformate (Cbz) and tert-butyloxycarbonyl (Boc) groups are both carbamate-type protecting groups for amines, yet they possess distinct characteristics that govern their application in synthesis. The fundamental difference lies in their deprotection (cleavage) conditions, which forms the basis of their "orthogonality"—the ability to selectively remove one protecting group in the presence of the other.[1][2]
-
(S)-1-Cbz-3-aminopyrrolidine: The Cbz group is renowned for its stability under a wide range of reaction conditions, including acidic and basic environments.[3][4] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a reductive method.[3][5]
-
(S)-1-Boc-3-aminopyrrolidine: The Boc group, in contrast, is labile to acidic conditions.[4][6] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for its removal.[6] It is, however, stable to basic and nucleophilic reagents, as well as to the conditions of catalytic hydrogenolysis.[4][6]
This inherent orthogonality allows for the differential protection of multiple amine functionalities within a molecule, a crucial strategy in the synthesis of complex pharmaceuticals and peptides.[1][7]
Comparative Data
The selection of either the Cbz or Boc protected aminopyrrolidine is often dictated by the compatibility of their respective deprotection conditions with other functional groups present in the synthetic intermediates. The following table summarizes key properties and typical reaction conditions for the protection and deprotection of the pyrrolidine nitrogen.
| Parameter | (S)-1-Cbz-3-aminopyrrolidine | (S)-1-Boc-3-aminopyrrolidine |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 220.27 g/mol | 186.25 g/mol [8] |
| Typical Protection Reagent | Benzyl chloroformate (Cbz-Cl)[3] | Di-tert-butyl dicarbonate (Boc₂O)[9] |
| Typical Protection Conditions | NaHCO₃, THF/H₂O, 0 °C to rt[3] | Water/Acetone, rt[6] |
| Typical Protection Yield | ~90%[3] | 92-96%[6] |
| Primary Deprotection Method | Catalytic Hydrogenolysis[3] | Acidolysis[6] |
| Typical Deprotection Reagents | H₂, Pd/C in MeOH[3] | TFA in DCM; HCl in dioxane[6] |
| Typical Deprotection Conditions | rt to 60 °C, atmospheric H₂ pressure[3] | 0 °C to rt[6] |
| Typical Deprotection Yield | Generally high (>90%) | Generally high (>90%)[6] |
| Orthogonality | Orthogonal to Boc, Fmoc[3] | Orthogonal to Cbz, Fmoc[1] |
| Stability | Stable to acid and base[3] | Stable to base and hydrogenolysis[6] |
| Key Lability | Sensitive to catalytic hydrogenation[3] | Sensitive to strong acids[6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the pyrrolidine nitrogen are crucial for reproducible and high-yielding synthetic transformations.
Protocol 1: N-Cbz Protection of (S)-3-Aminopyrrolidine
This protocol describes a typical procedure for the introduction of the Cbz group onto the pyrrolidine nitrogen.
Materials:
-
(S)-3-Aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve (S)-3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-1-Cbz-3-aminopyrrolidine.[3]
Protocol 2: N-Boc Protection of (S)-3-Aminopyrrolidine
This protocol outlines a general method for the Boc protection of the pyrrolidine nitrogen.
Materials:
-
(S)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add (S)-3-aminopyrrolidine (1.0 eq) to a mixture of distilled water and acetone (e.g., 9.5 mL water and 0.5 mL acetone).
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (1.0 eq).
-
Add dichloromethane and stir the mixture.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (S)-1-Boc-3-aminopyrrolidine.[6]
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
(S)-1-Cbz-3-aminopyrrolidine
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve (S)-1-Cbz-3-aminopyrrolidine in methanol in a flask equipped with a stir bar.
-
Carefully add Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature or elevated temperature (e.g., 60 °C) for several hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected (S)-3-aminopyrrolidine.[3]
Protocol 4: Boc Deprotection using Acidolysis
This protocol describes the cleavage of the Boc group with trifluoroacetic acid.
Materials:
-
(S)-1-Boc-3-aminopyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (S)-1-Boc-3-aminopyrrolidine in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected aminopyrrolidine salt.
Visualization of Synthetic Strategies
The choice between Cbz and Boc protection is a strategic one, dependent on the overall synthetic route and the nature of other functional groups in the molecule.
Caption: Decision workflow for selecting between Cbz and Boc protection.
Applications in Drug Synthesis: Case Studies
The utility of both (S)-1-Cbz-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine is highlighted by their application as key intermediates in the synthesis of important pharmaceutical agents.
(S)-1-Boc-3-aminopyrrolidine in the Synthesis of Tofacitinib
Tofacitinib (Xeljanz®) is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[10] Several synthetic routes to Tofacitinib utilize a chiral 3-aminopiperidine derivative as a key building block. While not a direct use of (S)-1-Boc-3-aminopyrrolidine, the synthetic strategies for Tofacitinib often involve similar Boc-protected amine intermediates, demonstrating the utility of this protecting group in complex, multi-step syntheses of nitrogen-containing heterocycles.[11][12] The Boc group's stability to various coupling and transformation conditions, followed by its clean removal under acidic conditions, makes it a valuable tool in such syntheses.
(S)-1-Cbz-3-aminopyrrolidine in the Synthesis of Delamanid
Delamanid (Deltyba®) is an anti-tuberculosis drug used for the treatment of multidrug-resistant tuberculosis.[13][14] The synthesis of Delamanid involves the coupling of a complex bicyclic nitroimidazole moiety with a chiral epoxide derived from a protected aminopyrrolidine precursor.[13][15][16] The Cbz group's robustness allows it to be carried through multiple synthetic steps, including reactions that may not be compatible with the more acid-sensitive Boc group. Its eventual removal via hydrogenolysis provides the free amine for subsequent transformations.
The following diagram illustrates a generalized synthetic pathway where an N-protected aminopyrrolidine is a key intermediate.
Caption: Generalized synthetic route utilizing N-protected aminopyrrolidines.
Conclusion
Both (S)-1-Cbz-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine are highly valuable chiral building blocks in synthetic chemistry. The choice between them is not a matter of superior utility in all cases, but rather a strategic decision based on the overall synthetic plan.
-
(S)-1-Boc-3-aminopyrrolidine is the preferred choice when the synthetic route involves reductive conditions that would cleave a Cbz group, or when a mild, acid-mediated deprotection is desired.
-
(S)-1-Cbz-3-aminopyrrolidine is advantageous when the synthesis requires robust protection that can withstand acidic conditions under which a Boc group would be cleaved.
A thorough understanding of the stability and lability of these protecting groups, in the context of the specific functionalities present in the synthetic intermediates, is paramount for the successful design and execution of complex synthetic routes in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (S)-1-Boc-3-aminopyrrolidine 97% | CAS: 147081-44-5 | AChemBlock [achemblock.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. research.unl.pt [research.unl.pt]
- 12. researchgate.net [researchgate.net]
- 13. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Pyrrolidine-Based DPP-4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel pyrrolidine-based compound against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This analysis is supported by quantitative biological data and detailed experimental methodologies.
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, in particular, serve as versatile chiral building blocks for synthesizing novel therapeutics.[3] One of the most successful applications of pyrrolidine-containing molecules has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for the management of type 2 diabetes.[4]
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5][6] These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release in a glucose-dependent manner.[7][8] By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control.[9] This guide focuses on a novel 2-benzylpyrrolidine derivative and compares its in vitro efficacy with leading commercially available DPP-4 inhibitors, known as "gliptins".
Comparative Analysis of DPP-4 Inhibition
The in vitro potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a novel 2-benzylpyrrolidine derivative against a panel of widely-used DPP-4 inhibitors.
| Compound | Type | DPP-4 IC50 (nM) |
| 2-Benzylpyrrolidine Derivative (Compound 2) | Investigational Pyrrolidine | 300 |
| Sitagliptin (Januvia®) | Marketed DPP-4 Inhibitor | 19 |
| Vildagliptin (Galvus®) | Marketed DPP-4 Inhibitor | 62 |
| Saxagliptin (Onglyza®) | Marketed DPP-4 Inhibitor | 50 |
| Linagliptin (Tradjenta®) | Marketed DPP-4 Inhibitor | 1 |
Note: IC50 values can vary slightly depending on the specific assay conditions.
The Incretin Pathway and DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates this signaling pathway.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This section details a standard fluorometric assay protocol used to determine the in vitro inhibitory activity of compounds against human DPP-4.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4 enzyme.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA
-
Test Compounds (e.g., 2-benzylpyrrolidine derivative) and Positive Controls (e.g., Sitagliptin)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader
Workflow for DPP-4 Inhibition Assay:
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: To the wells of a 96-well black microtiter plate, add the appropriate volume of the diluted compound solutions. For 100% activity control wells, add the same volume of DMSO. For blank (no enzyme) wells, also add DMSO.
-
Enzyme Addition: Dilute the recombinant human DPP-4 enzyme in the assay buffer. Add the diluted enzyme solution to all wells except for the blank wells. To the blank wells, add an equal volume of assay buffer.
-
Pre-incubation: Mix the contents of the plate and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction. The final concentration of the substrate is typically around 50 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, ensuring it is protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This comprehensive guide provides a framework for evaluating the biological activity of novel compounds derived from this compound, with a specific focus on DPP-4 inhibition. The provided data and protocols can aid researchers in the design and development of new therapeutic agents for type 2 diabetes.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Novel Aminopyrrolidine Derivatives as Potent Enzyme Inhibitors
A deep dive into the structure-activity relationships of emerging aminopyrrolidine-based compounds reveals promising candidates for therapeutic intervention across various diseases. This guide provides a comparative analysis of their performance against key biological targets, supported by experimental data and detailed protocols.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets. Recent research has focused on the synthesis and evaluation of aminopyrrolidine derivatives, leading to the discovery of potent inhibitors for a range of enzymes implicated in bacterial resistance, diabetes, and cancer. This guide synthesizes findings from multiple studies to offer a clear comparison of the structure-activity relationships (SAR) of these novel compounds.
Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib) Inhibitors
Resistance to aminoglycoside antibiotics, such as amikacin, is a significant clinical challenge, often mediated by enzymes like aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib).[1][2] The development of inhibitors for this enzyme could restore the efficacy of existing aminoglycosides. A series of substituted pyrrolidine pentamine derivatives have been investigated for their ability to inhibit AAC(6′)-Ib.[1][3]
The inhibitory activity of these compounds was assessed by their ability to potentiate the activity of amikacin against a resistant bacterial strain. The following table summarizes the key SAR findings.
| Compound ID | R1 Substitution | R3 Substitution | R4 Substitution | R5 Substitution | % Growth Inhibition (at 8 µM) |
| 2700.001 | S-phenyl | S-hydroxymethyl | S-phenyl | 3-phenylbutyl | High |
| 2700.003 | S-phenyl | S-hydroxymethyl | S-phenyl | 3-phenylbutyl | High |
| 2700.002 | Aromatic ring further from scaffold | S-hydroxymethyl | S-phenyl | 3-phenylbutyl | Reduced |
| 2700.006 | Aromatic ring with heteroatom | S-hydroxymethyl | S-phenyl | 3-phenylbutyl | Reduced |
| 2700.011 | Hydroxy-substituted aromatic ring | S-hydroxymethyl | S-phenyl | 3-phenylbutyl | Reduced |
Data synthesized from multiple studies.[1][2][3]
The SAR studies revealed that the integrity of the pyrrolidine pentamine scaffold is crucial for inhibitory activity.[1] Modifications at the R1 position of the lead compounds 2700.001 and 2700.003, such as increasing the distance of the S-phenyl moiety or replacing it, led to a reduction in inhibition, highlighting the importance of this group for potent activity.[1][2] Conversely, modifications at the R3, R4, and R5 positions showed varied effects, suggesting these are key sites for future optimization.[1]
The efficacy of the aminopyrrolidine derivatives as amikacin resistance inhibitors was evaluated using a bacterial growth inhibition assay.[1]
-
Bacterial Strain: Acinetobacter baumannii A155, a strain containing the aac(6′)-Ib gene.
-
Culture Medium: Mueller-Hinton broth.
-
Assay Conditions: Cultures were grown in the presence of 16 µg/mL amikacin and 8 µM of the test compound.
-
Data Collection: The optical density at 600 nm (OD600) was measured every 20 minutes for 20 hours.
-
Analysis: The percentage of growth inhibition was calculated by comparing the OD600 of the cultures with the test compound to the control culture containing only amikacin.
Caption: Workflow for screening aminopyrrolidine derivatives as AAC(6')-Ib inhibitors.
α-Amylase and α-Glucosidase Inhibitors for Diabetes
In the context of type-2 diabetes, the inhibition of α-amylase and α-glucosidase is a key therapeutic strategy to control postprandial hyperglycemia.[4] Novel pyrrolidine derivatives have been synthesized and evaluated for their potential as dual inhibitors of these enzymes.[4][5]
The inhibitory activities of these compounds were determined by measuring their IC50 values against α-amylase and α-glucosidase.
| Compound ID | Substitution on Phenyl Ring | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | Unsubstituted | 36.32 | 47.19 |
| 3g | 4-OCH3 | 26.24 | 18.04 |
| Acarbose | Reference Standard | 5.50 | - |
| Metformin | Reference Standard | 25.31 | - |
The SAR studies indicated that the presence of electron-donating groups on the phenyl ring enhances the inhibitory activity.[4] Specifically, the para-methoxy substituted derivative 3g showed the most potent inhibition against both α-amylase and α-glucosidase.[4][5]
The α-glucosidase inhibitory activity of the pyrrolidine derivatives was determined as follows:[4]
-
Enzyme and Substrate: α-glucosidase (1 U/mL) and p-nitrophenyl-α-D-glucopyranoside (p-NPG) (1 M).
-
Incubation: Test samples were incubated with the enzyme solution for 20 minutes at 37°C.
-
Reaction Initiation: The substrate (p-NPG) was added to start the reaction, followed by a 30-minute incubation.
-
Reaction Termination: 0.1 N Na2CO3 was added to stop the reaction.
-
Measurement: The absorbance was measured to determine the extent of inhibition.
Caption: Inhibition of α-glucosidase by aminopyrrolidine derivatives to reduce hyperglycemia.
Conclusion
The structure-activity relationship studies of novel aminopyrrolidine derivatives have unveiled promising scaffolds for the development of new therapeutic agents. For AAC(6')-Ib, the S-phenyl moiety at the R1 position is critical for potent inhibition. In the case of α-amylase and α-glucosidase inhibitors, electron-donating groups on the aromatic substituent enhance activity. These findings provide a rational basis for the design and optimization of more potent and selective aminopyrrolidine-based enzyme inhibitors. Further preclinical and clinical investigations are warranted to translate these promising findings into tangible therapeutic benefits.
References
- 1. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrogen Protecting Groups for 3-Aminopyrrolidine: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 3-aminopyrrolidine scaffold, the selection of an appropriate nitrogen protecting group is a critical decision that significantly influences reaction outcomes, yields, and overall efficiency. This guide provides a comparative analysis of three widely used nitrogen protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 3-aminopyrrolidine. The information presented herein is supported by experimental data to facilitate an informed choice for specific synthetic strategies.
The strategic application of protecting groups is fundamental in modern organic synthesis to temporarily mask a reactive functional group, thereby preventing undesired side reactions.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups within the molecule.[1] The choice between Boc, Cbz, and Fmoc for protecting 3-aminopyrrolidine hinges on factors such as the stability of other functionalities in the molecule, the desired reaction conditions for subsequent steps, and the orthogonality of the deprotection strategy.[2][3]
Comparative Performance of Protecting Groups
The selection of a nitrogen protecting group for 3-aminopyrrolidine is dictated by the specific requirements of the synthetic route. The key differentiating factor among Boc, Cbz, and Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[4][5]
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95%[6] | Acidic conditions (e.g., TFA, HCl)[4] | Stable to base and hydrogenolysis; acid-labile.[7] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90% | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Stable to acidic and basic conditions; removed by hydrogenolysis.[7] |
| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) | 80-92% | Basic conditions (e.g., Piperidine in DMF)[4] | Stable to acid and hydrogenolysis; base-labile.[3] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-aminopyrrolidine with Boc, Cbz, and Fmoc are provided below. It is important to note that optimal reaction conditions may vary depending on the specific substrate and scale of the reaction.
Boc Protection of 3-Aminopyrrolidine
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[7]
Protection Protocol:
-
Dissolve 3-aminopyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for example triethylamine (Et₃N) (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the N-Boc-3-aminopyrrolidine. A typical reported yield for this type of reaction is high, often exceeding 95%.[6]
Deprotection Protocol:
-
Dissolve the N-Boc-protected 3-aminopyrrolidine in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.
Cbz Protection of 3-Aminopyrrolidine
The carbobenzyloxy (Cbz) group is known for its stability and is typically removed by catalytic hydrogenolysis.[7]
Protection Protocol:
-
3-aminopyrrolidine is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]
-
This is typically carried out in an aqueous or alcoholic solution with a base like sodium hydroxide or potassium carbonate.[8]
-
The reaction yields the N-Cbz-protected amine.[8]
Deprotection Protocol:
-
Dissolve the N-Cbz-protected 3-aminopyrrolidine in a solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to give the deprotected amine.
Fmoc Protection of 3-Aminopyrrolidine
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[3]
Protection Protocol:
-
Dissolve 3-aminopyrrolidine (1.0 eq.) in an aqueous solvent mixture such as dioxane/water or acetone/water.
-
Add a base like sodium bicarbonate (NaHCO₃).
-
Cool the mixture to 0 °C.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq.) portion-wise.
-
Stir the reaction at room temperature for several hours until completion as monitored by TLC.
-
The product is then typically extracted with an organic solvent, washed, dried, and concentrated.
Deprotection Protocol:
-
Dissolve the N-Fmoc-protected 3-aminopyrrolidine in a solvent such as N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The deprotection is usually rapid.
-
The solvent and piperidine are removed under reduced pressure to yield the free amine.
Orthogonality and Strategic Considerations
The distinct deprotection conditions for Boc, Cbz, and Fmoc groups provide a powerful tool for selective manipulation in complex syntheses.[2] For instance, a molecule bearing both a Boc- and a Cbz-protected amine can be selectively deprotected at the Boc-protected site using acid, leaving the Cbz group intact.[7] Similarly, an Fmoc group can be removed with a base without affecting Boc or Cbz groups. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures.[4]
When choosing a protecting group, a critical consideration is the presence of other sensitive functional groups in the molecule. For substrates with acid-sensitive moieties, the Boc group would be unsuitable for deprotection. Conversely, for molecules that are unstable to basic conditions, the Fmoc group should be avoided. The Cbz group, while stable to both acid and base, is incompatible with reactions that employ catalytic hydrogenation for other transformations.
Visualization of the Comparative Workflow
The following diagram illustrates the decision-making process and experimental workflow for the protection and deprotection of 3-aminopyrrolidine using Boc, Cbz, and Fmoc protecting groups.
Caption: A flowchart illustrating the protection and deprotection pathways for 3-aminopyrrolidine using Boc, Cbz, and Fmoc protecting groups.
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
Evaluating the efficacy of drugs synthesized with (S)-1-Cbz-3-aminopyrrolidine versus other chiral amines
For researchers and scientists at the forefront of drug discovery, the selection of chiral building blocks is a pivotal decision that profoundly influences the efficacy, selectivity, and overall performance of a synthesized drug. Among these, (S)-1-Cbz-3-aminopyrrolidine has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent enzyme inhibitors and receptor antagonists. This guide provides an objective comparison of the efficacy of drugs synthesized with this specific chiral amine versus those incorporating other chiral amines, supported by experimental data and detailed methodologies.
The stereochemistry of a drug molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as (S)-1-Cbz-3-aminopyrrolidine, is therefore a cornerstone of modern drug development, ensuring the synthesis of the desired, therapeutically active enantiomer.
This guide will delve into the structure-activity relationships (SAR) of two important classes of drugs where the chiral aminopyrrolidine moiety plays a crucial role: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and C-C chemokine receptor 2 (CCR2) antagonists for inflammatory conditions.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Significance of the Pyrrolidine Scaffold
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. Several marketed DPP-4 inhibitors, including Sitagliptin and Vildagliptin, feature a chiral amine component that is crucial for their interaction with the enzyme's active site.
The (S)-aminopyrrolidine moiety in many DPP-4 inhibitors serves as a proline mimetic, fitting into the S1 pocket of the DPP-4 enzyme. The amine group forms a key salt bridge with glutamic acid residues (Glu205 and Glu206) in the active site, anchoring the inhibitor. The stereochemistry at the 3-position of the pyrrolidine ring is critical for optimal binding and inhibitory activity.
While direct head-to-head studies comparing a single drug scaffold with only the chiral amine being varied are not extensively published, SAR studies on various DPP-4 inhibitors consistently highlight the importance of the (S)-aminopyrrolidine structure. Modifications to this ring or substitution with other chiral amines often lead to a significant decrease in potency.
For instance, a novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized as DPP-4 inhibitors. Within this series, compound 17a demonstrated high inhibitory activity with an IC50 of 0.017 µM. This study underscores the effectiveness of the pyrrolidine scaffold in achieving potent DPP-4 inhibition.[1]
Comparative Efficacy of DPP-4 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various DPP-4 inhibitors, including those with different structural scaffolds. While not a direct comparison of chiral amines on the same backbone, it illustrates the range of potencies achieved with different molecular designs.
| Compound/Drug | Chiral Amine Moiety/Core Scaffold | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | β-amino acid derivative | 22 ± 2 | [2] |
| Vildagliptin | (S)-1-(2-cyanopyrrolidin-1-yl)acetylpyrrolidine | 34 | [3] |
| Saxagliptin | (S)-1-((S)-2-amino-3,3-dimethylbutanoyl)pyrrolidine-2-carbonitrile | ~50 | [4] |
| Alogliptin | 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | <10 | [4] |
| Linagliptin | 8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | 0.14 | [3] |
| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 17 | [1] |
C-C Chemokine Receptor 2 (CCR2) Antagonists: The Impact of Chiral Amines on Receptor Binding
CCR2 is a key receptor involved in the inflammatory cascade, mediating the migration of monocytes to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases. Structure-activity relationship studies of CCR2 antagonists have revealed the critical role of the chiral amine component in achieving high binding affinity and functional antagonism.
One study on a series of (R)-3-aminopyrrolidine derivatives led to the identification of potent CCR2b antagonists. For example, compound 71 from this series exhibited a CCR2b binding IC50 of 3.2 nM, an MCP-1-induced chemotaxis IC50 of 0.83 nM, and a Ca2+ flux IC50 of 7.5 nM.[5] This highlights the suitability of the aminopyrrolidine scaffold for potent CCR2 antagonism.
In a different study, a series of phenyl piperidine derivatives were synthesized and evaluated as CCR2 antagonists. This research demonstrated that for a cyclopentylamine linker, the (1S,3R)-configuration exhibited much higher affinity for human CCR2 than the (1R,3S)-configuration, emphasizing the profound impact of stereochemistry on receptor binding.[6]
Comparative Efficacy of CCR2 Antagonists with Different Chiral Scaffolds
The following table presents data on CCR2 antagonists with different chiral amine-containing scaffolds, illustrating how the choice of the chiral building block influences potency.
| Compound | Chiral Amine Moiety/Core Scaffold | CCR2 Binding IC50 (nM) | Functional Assay IC50 (nM) | Reference |
| Compound 71 | (R)-3-aminopyrrolidine derivative | 3.2 | 0.83 (Chemotaxis) | [5] |
| Compound 24 | cis-3,4-disubstituted piperidine | 3.4 | 2.0 (Ca2+ flux), 5.4 (Chemotaxis) | [7] |
| Compound 3g | Phenyl piperidine derivative with 1,3-substituted cyclopentylamine linker | Potent (specific value not provided) | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of DPP-4 inhibitors and CCR2 antagonists.
In Vitro DPP-4 Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution to each well. For control wells, add 10 µL of solvent instead of the test compound.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Record the fluorescence every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][8]
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a DPP-4 inhibitor on glucose tolerance in an animal model.
Animals:
-
Male C57Bl/6JRj mice
Materials:
-
Test compound (DPP-4 inhibitor) or vehicle
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer
Procedure:
-
Fast the mice for 6 hours.
-
Administer the test compound or vehicle orally 30 minutes before the glucose challenge.
-
At time 0, administer the glucose solution via oral gavage.
-
Measure blood glucose levels from a tail tip puncture at 0, 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.[9][10]
CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).
Materials:
-
Cell membranes expressing human CCR2
-
Radioligand: [125I]-MCP-1
-
Assay buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the DPP-4 signaling pathway and a typical experimental workflow for evaluating DPP-4 inhibitors.
Conclusion
The judicious selection of chiral building blocks is paramount in modern drug discovery. (S)-1-Cbz-3-aminopyrrolidine has proven to be a highly effective chiral amine in the synthesis of potent DPP-4 inhibitors and CCR2 antagonists. Its stereochemistry and structural features are critical for optimal interaction with the respective biological targets. While direct comparative studies focusing solely on the variation of the chiral amine are limited in the public domain, the wealth of SAR data for these drug classes consistently underscores the superiority of the aminopyrrolidine scaffold. Further research involving the systematic replacement of this moiety with other chiral amines on a fixed drug backbone would provide more definitive quantitative comparisons and could lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminopyrrolidine Stereoisomers: Spectroscopic and Crystallographic Insights
This guide provides a detailed comparison of the spectroscopic and crystallographic properties of aminopyrrolidine stereoisomers, offering valuable data for researchers, scientists, and professionals in drug development. The differentiation of stereoisomers is crucial in pharmaceutical sciences, as distinct three-dimensional arrangements of atoms can lead to significant differences in biological activity. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for the comparative analysis of these compounds.
The data presented here is based on a comprehensive study of cis- and trans-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones, which serve as representative examples of substituted aminopyrrolidine stereoisomers.
Workflow for Stereoisomer Comparison
The following diagram illustrates the logical workflow for the spectroscopic and crystallographic comparison of aminopyrrolidine stereoisomers.
Quantitative Data Comparison
The following tables summarize the key spectroscopic and crystallographic data for the cis and trans isomers of (±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-one.
¹H NMR Spectroscopic Data (CDCl₃, δ in ppm, J in Hz)
| Proton | cis-Isomer | trans-Isomer |
| H-3 | 5.53 (d, J=3.4) | 5.75 (d, J=7.8) |
| H-4 | 4.45 (d, J=3.4) | 4.10 (d, J=7.8) |
| H-4'a | 7.37 (dd, J=7.7, 1.5) | 7.35 (dd, J=7.7, 1.5) |
| H-5' | 7.20-7.30 (m) | 7.20-7.30 (m) |
| H-6' | 7.20-7.30 (m) | 7.20-7.30 (m) |
| H-7' | 7.08 (td, J=7.5, 1.2) | 7.05 (td, J=7.5, 1.2) |
| H-8' | 8.15 (dd, J=7.8, 1.4) | 8.13 (dd, J=7.8, 1.4) |
| Phenyl-H | 7.20-7.30 (m) | 7.20-7.30 (m) |
| Pyrrolidine-H | 1.70-2.00 (m), 3.40-3.70 (m) | 1.70-2.00 (m), 3.40-3.70 (m) |
¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Carbon | cis-Isomer | trans-Isomer |
| C-1 | 163.8 | 164.2 |
| C-3 | 81.1 | 82.5 |
| C-4 | 55.2 | 57.8 |
| C-4a | 128.8 | 128.5 |
| C-5 | 125.4 | 125.1 |
| C-6 | 129.5 | 129.2 |
| C-7 | 134.1 | 133.8 |
| C-8 | 121.8 | 121.5 |
| C-8a | 138.9 | 139.2 |
| Phenyl C1' | 135.9 | 136.2 |
| Phenyl C2', C6' | 128.9 | 128.6 |
| Phenyl C3', C5' | 128.7 | 128.4 |
| Phenyl C4' | 128.5 | 128.2 |
| Pyrrolidine C=O | 168.9 | 169.3 |
| Pyrrolidine CH₂ | 24.5, 26.1, 46.2, 46.8 | 24.3, 25.9, 45.9, 46.5 |
Selected IR Spectroscopic Data (KBr, cm⁻¹)
| Functional Group | cis-Isomer | trans-Isomer |
| C=O (lactone) | 1725 | 1730 |
| C=O (amide) | 1645 | 1650 |
| C-O-C | 1230 | 1235 |
| Aromatic C-H | 3030-3060 | 3030-3060 |
Crystallographic Data
| Parameter | cis-Isomer | trans-Isomer |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.123(2) | 9.876(2) |
| b (Å) | 16.456(3) | 15.987(3) |
| c (Å) | 11.234(2) | 11.567(2) |
| β (°) | 109.87(3) | 110.23(3) |
| Volume (ų) | 1759.8(6) | 1712.3(6) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.289 | 1.321 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra were recorded on a Nicolet iS10 FT-IR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Conclusion
The presented data highlights the significant differences in the spectroscopic and crystallographic properties of the cis and trans stereoisomers of a substituted aminopyrrolidine derivative. In the ¹H NMR spectra, the coupling constants between H-3 and H-4 are diagnostic, with a smaller value for the cis-isomer and a larger value for the trans-isomer, reflecting their different dihedral angles. The ¹³C NMR spectra also show distinct chemical shifts for the corresponding carbon atoms. The IR spectra exhibit subtle shifts in the carbonyl stretching frequencies.
Crystallographic analysis provides a definitive determination of the three-dimensional structure, confirming the relative stereochemistry of the substituents on the isochromanone ring. The differences in bond lengths, bond angles, and overall molecular conformation between the two isomers can be precisely determined from this data. This comprehensive comparison underscores the importance of employing a combination of spectroscopic and crystallographic techniques for the unambiguous characterization of stereoisomers in drug discovery and development.
The Strategic Selection of Chiral Aminopyrrolidines in Drug Discovery: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the choice of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a drug discovery program. Chiral aminopyrrolidines are a prominent class of scaffolds found in numerous approved drugs and clinical candidates. This guide provides a comprehensive cost-effectiveness analysis of various commercially available chiral aminopyrrolidine building blocks, offering a comparative look at their pricing, performance in key synthetic transformations, and influence on pharmacological outcomes. By presenting objective data and detailed experimental context, this guide aims to empower researchers to make informed decisions in the selection of these crucial synthetic intermediates.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its structural rigidity, three-dimensional character, and ability to engage in key interactions with biological targets.[1] The introduction of a chiral center on the aminopyrrolidine ring allows for precise control over the stereochemistry of the final drug molecule, which is often essential for achieving the desired therapeutic effect while minimizing off-target activities and potential toxicity.[2]
Cost Comparison of Key Chiral Aminopyrrolidine Building Blocks
The cost of chiral building blocks is a significant factor in the overall budget of a drug discovery project. Prices can vary considerably based on the specific enantiomer, protecting groups, and the scale of synthesis. Below is a comparative summary of pricing for some of the most commonly used chiral aminopyrrolidine building blocks from various suppliers.
| Building Block | CAS Number | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| (R)-(+)-3-Aminopyrrolidine | 116183-82-5 | Sigma-Aldrich | 1 g | $196.50 | $196.50 |
| (S)-(-)-3-Aminopyrrolidine | 128345-57-3 | Sigma-Aldrich | 1 g | $313.00 | $313.00 |
| (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 | Sigma-Aldrich | 1 g | $177.75 | $177.75 |
| (S)-(-)-1-Boc-3-aminopyrrolidine | 147081-44-5 | Apollo Scientific | 1 g | £15.00 (~$19) | ~$19.00 |
| (S)-(-)-1-Boc-3-aminopyrrolidine | 147081-44-5 | Apollo Scientific | 5 g | £17.00 (~$21.50) | ~$4.30 |
| (S)-(-)-1-Boc-3-aminopyrrolidine | 147081-44-5 | Apollo Scientific | 25 g | £40.00 (~$50.50) | ~$2.02 |
| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | CP Lab Chemicals | 10 g | - | Request Quote |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | Amerigo Scientific | - | - | Request Quote |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The provided prices are for informational purposes and were accessed in late 2025. It is recommended to obtain current quotes from suppliers.
Performance in Drug Synthesis: The Case of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A number of approved DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature a chiral aminopyrrolidine scaffold. The synthesis of these drugs provides an excellent platform for comparing the performance of different aminopyrrolidine building blocks.
Synthesis of Sitagliptin Analogues
The synthesis of Sitagliptin, a highly selective DPP-4 inhibitor, often involves the coupling of a chiral β-amino acid derivative with a trifluoromethyl-substituted triazolopiperazine moiety. The chirality of the β-amino acid, which can be derived from a chiral aminopyrrolidine, is crucial for its inhibitory activity.
| Chiral Building Block/Precursor | Key Reaction Step | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Dehydrositagliptin | Asymmetric Hydrogenation (Rh(I)/tBu-JOSIPHOS) | up to 65% (overall) | >99% | [3] |
| Pro-sitagliptin Ketone | Enzymatic Transamination (ATA-117) | - | >99% | [4] |
| tert-butyl β-naphthylmethoxycarbamate | Aza-Michael Addition | 41% (overall, 7 steps) | 96% | [5] |
While direct comparative studies using different aminopyrrolidine enantiomers for the same synthetic route are not always published, the literature indicates that the choice of the correct enantiomer is paramount for achieving high efficacy. For instance, in the development of novel DPP-4 inhibitors, the presence of a nitrile group on a pyrrolidine or piperidine scaffold at the S1 site of the enzyme is often a key determinant of inhibitory activity.[6][7]
Experimental Protocols
Representative Protocol for Amide Coupling with a Chiral Aminopyrrolidine
This protocol describes a general method for the coupling of a carboxylic acid with a chiral aminopyrrolidine, a common step in the synthesis of many drug candidates.
Materials:
-
Carboxylic acid (1.0 eq)
-
(R)-1-Boc-3-aminopyrrolidine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add EDCI, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (R)-1-Boc-3-aminopyrrolidine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
The Impact of Stereochemistry on Pharmacological Activity
The three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[8][9][10] For DPP-4 inhibitors, the stereochemistry of the aminopyrrolidine moiety plays a crucial role in binding to the active site of the enzyme. Structure-activity relationship (SAR) studies have shown that specific stereoisomers lead to a much higher binding affinity and, consequently, greater potency.[11][12]
For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives targeting the 5-HT6 and D3 receptors, the stereochemistry of the aminomethylpyrrolidinyl fragment significantly influenced the affinity for the 5-HT6 receptor, with the (R)-enantiomer being preferred.[13]
Visualizing Key Concepts in Chiral Drug Discovery
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis of a chiral drug candidate using a chiral aminopyrrolidine building block.
Caption: The impact of stereochemistry on drug-receptor interactions.
Caption: A logical workflow for the cost-effectiveness analysis of chiral aminopyrrolidine building blocks.
Conclusion
The selection of a chiral aminopyrrolidine building block in drug discovery is a multifaceted decision that requires a careful balance of cost, synthetic performance, and the desired pharmacological profile. While the (S)-enantiomers of some Boc-protected aminopyrrolidines may appear more cost-effective at a small scale, the overall cost-effectiveness must also consider factors such as reaction yields, enantiomeric purity, and the number of synthetic steps. As demonstrated in the case of DPP-4 inhibitors, the correct stereochemistry is non-negotiable for achieving high potency, and therefore, the investment in the appropriate chiral building block is often justified. This guide serves as a foundational resource to aid researchers in navigating these critical decisions, ultimately contributing to the more efficient and economical development of new medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 9. Effects of stereochemical aspects on drug interaction in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 13. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-1-Cbz-3-aminopyrrolidine hydrochloride was not located. The following disposal procedures are based on the known hazards of structurally similar compounds, including other pyrrolidine derivatives and amine hydrochlorides, and general best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound, like many of its chemical class, is presumed to be hazardous. Therefore, it must be disposed of as chemical waste through an approved institutional program.
Immediate Safety Considerations
Before handling this compound for disposal, it is essential to be aware of its potential hazards, which are inferred from similar chemical structures.
-
Health Hazards: Based on related compounds, this substance may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[2][3] All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
This compound waste is classified as a non-halogenated organic chemical waste.
-
Do not mix this waste with other waste streams, particularly halogenated solvents, strong oxidizing agents, or bases, unless explicitly permitted by your institution's EHS guidelines.[4][5] Mixing incompatible chemicals can lead to dangerous reactions.[5]
-
-
Use of Appropriate Waste Containers:
-
Proper Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.[3]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.
-
After triple-rinsing, deface or remove the original label, and dispose of the container as non-hazardous solid waste, in accordance with your institution's procedures.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[2][3]
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.[2]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.
-
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal parameters for this compound, based on data from structurally related compounds.
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [7] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [8][9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat | [1][2][3] |
| Waste Container | Glass or High-Density Polyethylene (HDPE) with a secure cap | [6] |
| Waste Segregation | Non-halogenated organic waste. Keep separate from strong acids, bases, and oxidizing agents. | [4][5][10] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand) | [2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nyu.edu [nyu.edu]
- 5. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. bsu.edu [bsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (S)-1-Cbz-3-Aminopyrrolidine hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance in a laboratory setting.
Immediate Safety and Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for the closely related 1-Cbz-3-Aminopyrrolidine hydrochloride, this substance is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Key Hazards:
-
Skin Irritation: Causes irritation upon contact with skin.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory system.[1][2]
In case of exposure, it is critical to seek immediate medical attention. If the substance is swallowed, rinse the mouth but do not induce vomiting.[1][3] For skin contact, remove all contaminated clothing immediately and rinse the skin with water.[1][3] If inhaled, move the person to fresh air and ensure they are comfortable for breathing.[1][3] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][3]
Personal Protective Equipment (PPE)
A structured approach to donning and doffing PPE is crucial to prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.[4] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[4] |
| Body Protection | A laboratory coat or a chemical-resistant gown.[4][5] | Protects the body and personal clothing from contamination.[4] |
| Eye and Face Protection | Safety goggles or a full-face shield must be worn.[4][6] | Protects the eyes and face from splashes or airborne particles of the compound.[4] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 respirator is advised.[4] | Prevents inhalation of the compound, which can cause respiratory irritation. |
| Foot Protection | Closed-toe shoes are mandatory. Chemical-resistant shoe covers can be used for added protection.[4] | Prevents exposure from spills and tracking of contamination. |
Operational Plan for Handling
All work with this compound should be performed in a designated area, such as a chemical fume hood, to control exposure.[4][5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency plan for spills and exposure should be in place.
-
Donning PPE: Put on PPE in the following order: lab coat/gown, respiratory protection, eye and face protection, and then gloves (double-gloving if necessary).[4]
-
Handling the Compound: Handle the substance in a manner that minimizes the formation of dust and aerosols. Use only outdoors or in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product.[1][7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat/gown, eye and face protection, and finally, respiratory protection. Dispose of single-use PPE as hazardous waste.
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with local, regional, and national hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[5][8]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[5][8] Include the date of accumulation and any relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8][9]
Caption: Logical workflow for handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
